Product packaging for 6-Chloro-2,2-dimethylhexanenitrile(Cat. No.:CAS No. 53545-94-1)

6-Chloro-2,2-dimethylhexanenitrile

Cat. No.: B3053405
CAS No.: 53545-94-1
M. Wt: 159.65 g/mol
InChI Key: AZTKIEYLAXVQDQ-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylhexanenitrile (CAS 53545-94-1) is a bifunctional organic compound of strategic importance in synthetic chemistry, characterized by the presence of both a reactive nitrile group and a terminal chloroalkyl chain . This structure, with a molecular formula of C 8 H 14 ClN and a molecular weight of 159.65 g/mol, makes it a valuable building block for constructing more complex molecular architectures . Its physicochemical properties include a density of approximately 0.965 g/cm³ and a boiling point of around 245.5°C at 760 mmHg . The core research value of this compound lies in the distinct reactivity of its two functional groups, which can be manipulated selectively. The terminal nitrile group (-C≡N) can be hydrolyzed to yield a carboxylic acid or an amide, or reduced to form a primary amine . Furthermore, it can undergo reactions with organometallic reagents such as Grignard reagents to form ketones after hydrolysis, a key transformation for carbon-chain elongation . Concurrently, the chloro group serves as an excellent leaving group, enabling nucleophilic substitution reactions to introduce new functionalities or to form carbon-heteroatom bonds . This dual reactivity allows researchers to use this compound as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This product is offered with a high purity level (NLT 95% ) and is intended for research applications as a key synthetic intermediate. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClN B3053405 6-Chloro-2,2-dimethylhexanenitrile CAS No. 53545-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,2-dimethylhexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTKIEYLAXVQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968305
Record name 6-Chloro-2,2-dimethylhexanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70968305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53545-94-1
Record name NSC99214
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound, 6-Chloro-2,2-dimethylhexanenitrile. Due to the absence of this compound in existing literature, this document serves as a prospective plan for its synthesis and analysis. The proposed synthesis is a two-step process commencing with the alkylation of isobutyronitrile. Detailed hypothetical experimental protocols are provided, along with predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry analysis to aid in the identification and characterization of the target molecule. All quantitative data is summarized in structured tables for clarity.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step sequence. The initial step involves the formation of the C-C bond by alkylating isobutyronitrile with a suitable bifunctional electrophile, 1-bromo-4-chlorobutane. This is followed by the introduction of the nitrile group. A more direct and plausible route involves the alkylation of isobutyronitrile with 1-bromo-4-chlorobutane in the presence of a strong base like lithium diisopropylamide (LDA). This approach directly assembles the required carbon skeleton and incorporates the chloro and nitrile functionalities in a single step.

Synthesis_Pathway Isobutyronitrile Isobutyronitrile Intermediate Lithium salt of Isobutyronitrile Isobutyronitrile->Intermediate Deprotonation Product This compound Intermediate->Product Alkylation (SN2) Reagent1 LDA THF, -78 °C BrClButane 1-bromo-4-chlorobutane BrClButane->Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyronitrile

  • 1-bromo-4-chlorobutane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add isobutyronitrile dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Add a solution of 1-bromo-4-chlorobutane in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 210-220 °C at atmospheric pressure
Density Estimated 0.95-1.05 g/mL
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.55t2H-CH₂-Cl
~ 1.85m2H-CH₂-CH₂-Cl
~ 1.65m2H-C(CH₃)₂-CH₂-
1.35s6H-C(CH₃)₂-
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~ 124-C≡N
~ 44.5-CH₂-Cl
~ 39.0-C(CH₃)₂-
~ 35.0-C(CH₃)₂-CH₂-
~ 28.0-CH₂-CH₂-Cl
~ 25.0-C(CH₃)₂-
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2970-2860StrongC-H stretch (alkane)
~ 2245Medium-C≡N stretch (nitrile)
~ 1470-1450MediumC-H bend (methylene/methyl)
~ 1390-1370MediumC-H bend (gem-dimethyl)
~ 730-650StrongC-Cl stretch
Table 5: Predicted Mass Spectrometry (EI-MS) Data
m/zRelative IntensityAssignment
159/161Low[M]⁺ (isotopic pattern for one Cl atom)
124Medium[M - Cl]⁺
55High[C₄H₇]⁺ (fragmentation)
41High[C₃H₅]⁺ (fragmentation)

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Isobutyronitrile, 1-bromo-4-chlorobutane) Reaction Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on established organic chemistry principles. The predicted analytical data should serve as a valuable reference for researchers undertaking the synthesis of this and other novel nitrile-containing compounds. Successful synthesis and characterization will rely on careful execution of the experimental procedures and thorough analysis of the resulting spectroscopic data.

Spectral Analysis of 6-Chloro-2,2-dimethylhexanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 6-chloro-2,2-dimethylhexanenitrile, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to the absence of experimentally acquired spectra in publicly available databases, this document leverages data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the standard experimental protocols for the acquisition of such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral properties of 1-chlorohexane and 2,2-dimethylpropanenitrile, which represent the two key structural fragments of the target molecule.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55Triplet (t)2H-CH₂-Cl (H6)
~1.80Quintet2H-CH₂-CH₂Cl (H5)
~1.55Singlet6H-C(CH₃)₂-
~1.45-1.35Multiplet4H-CH₂-CH₂- (H3, H4)

Note: The chemical shifts are estimates. The multiplicity of the signals for the methylene groups in the hexyl chain may be more complex due to second-order effects.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~122-C≡N
~45-CH₂-Cl (C6)
~40-C(CH₃)₂- (C2)
~32-CH₂- (C5)
~28-C(CH₃)₂ (methyls)
~26-CH₂- (C4)
~25-CH₂- (C3)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~2245MediumC≡N stretch (nitrile)
~1470-1450MediumC-H bend (methylene)
~1370MediumC-H bend (gem-dimethyl)
~730StrongC-Cl stretch
Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
159/161Low[M]⁺ (Molecular ion peak, showing 3:1 isotopic pattern for Cl)
144Medium[M - CH₃]⁺
124Medium[M - Cl]⁺
82High[C₅H₉N]⁺ (fragment from cleavage at C4-C5)
57Very High[C₄H₉]⁺ (tert-butyl cation, base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer. Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans would be co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence would be used. Typical parameters would include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Several hundred to a few thousand scans would be accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid would be placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum would be scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates would be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) at 70 eV would be used to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The separated ions would be detected by an electron multiplier, and the resulting data would be processed by a computer to generate the mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the process from synthesis to spectral analysis and final structure confirmation.

Technical Guide on 6-Chloro-2,2-dimethylhexanenitrile: Initial Investigation and Request for Clarification

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals:

An initial comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for 6-Chloro-2,2-dimethylhexanenitrile has been conducted. The purpose of this preliminary investigation was to gather the necessary information to construct an in-depth technical guide as requested.

However, our search has indicated that there is no readily available public information or a registered CAS number for a compound with this specific name. The search results consistently directed towards similar but structurally distinct compounds, primarily:

  • 6-Bromo-2,2-dimethylhexanenitrile (CAS No: 53545-96-3)

  • 6-Chloro-2-hexanone (CAS No: 10226-30-9)

The discrepancy in the chemical name is critical, as the presence of a bromo- versus a chloro- functional group, and a hexanenitrile versus a hexanone structure, implies significantly different chemical properties, reactivity, and potential biological activity.

Action Required:

To ensure the accuracy and relevance of the technical guide, we kindly request that you verify the chemical name and/or provide the correct CAS number for the compound of interest.

Upon receiving the correct information, we will proceed with a thorough literature and database search to compile the requested in-depth technical guide, including:

  • Physicochemical Properties: A comprehensive table summarizing all available quantitative data.

  • Synthesis and Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Biological Activity and Signaling Pathways: Where applicable, including diagrams generated using Graphviz to illustrate molecular interactions and experimental workflows.

We are committed to providing accurate and high-quality technical information to support your research and development endeavors. We look forward to your clarification to proceed with this request.

Navigating the Stability and Storage of 6-Chloro-2,2-dimethylhexanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-2,2-dimethylhexanenitrile, a key intermediate in various synthetic processes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. Due to a lack of specific public data on this compound, this guide draws upon general principles of chemical stability for halogenated aliphatic nitriles and available information on analogous compounds.

Chemical Profile

This compound is a chlorinated aliphatic nitrile. The presence of both a nitrile group and a terminal chloroalkane functionality dictates its reactivity and stability profile. While specific experimental data on this compound is limited, its structural features suggest potential sensitivities to certain environmental conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following recommendations are based on best practices for similar chemical compounds.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes potential for thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Protects against oxidation and reaction with atmospheric moisture.
Containers Use tightly sealed, non-reactive containers (e.g., amber glass).Prevents contamination and exposure to light.
Light Exposure Protect from light.Aliphatic halides can be susceptible to photolytic degradation.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other reactive species.

Thermal Stability
pH Sensitivity and Hydrolysis

The nitrile group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid or amide. The presence of the chloro group may also be affected by pH extremes.

Table 2: Potential Degradation under pH Stress

ConditionPotential Degradation PathwayPrimary Degradation Product(s)
Acidic (H₃O⁺) Nitrile hydrolysis6-Chloro-2,2-dimethylhexanoic acid
Basic (OH⁻) Nitrile hydrolysis6-Chloro-2,2-dimethylhexanamide, 6-Chloro-2,2-dimethylhexanoate
Incompatible Materials

To prevent hazardous reactions and maintain the compound's integrity, contact with the following should be avoided:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can catalyze degradation as outlined in Table 2.

  • Metals: Some metals may catalyze decomposition, particularly at elevated temperatures.

Experimental Protocols (General)

While specific experimental protocols for the stability testing of this compound are not published, the following represents a general workflow for assessing the stability of a chemical compound.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting A Define Stability-Indicating Parameters B Select Analytical Method (e.g., HPLC, GC) A->B C Prepare Compound and Stress Agents B->C D Expose Compound to Stress Conditions (Heat, Light, pH, Oxidizing Agents) C->D E Withdraw Samples at Time Intervals D->E F Analyze Samples for Purity and Degradants E->F G Identify and Quantify Degradation Products F->G H Determine Rate of Degradation G->H I Generate Stability Report H->I

Caption: A generalized workflow for chemical stability testing.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing stable formulations and analytical methods.

degradation_pathway Compound This compound Acid Acidic Conditions (H₃O⁺) Compound->Acid Hydrolysis Base Basic Conditions (OH⁻) Compound->Base Hydrolysis CarboxylicAcid 6-Chloro-2,2-dimethylhexanoic acid Acid->CarboxylicAcid Amide 6-Chloro-2,2-dimethylhexanamide Base->Amide Carboxylate 6-Chloro-2,2-dimethylhexanoate Base->Carboxylate Amide->Base Further Hydrolysis

Caption: Potential hydrolysis pathways of the nitrile group.

Conclusion

While specific, quantitative stability data for this compound is not widely available, a proactive approach to its storage and handling based on the principles outlined in this guide will help ensure its quality and integrity. It is strongly recommended that users perform their own stability studies under their specific experimental and storage conditions to establish a comprehensive stability profile.

6-Chloro-2,2-dimethylhexanenitrile: A Technical Guide to Potential Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2,2-dimethylhexanenitrile is a chemical compound for which detailed toxicological and safety data are not widely available. However, its molecular structure, featuring both an alkyl chloride and an aliphatic nitrile functional group, suggests a significant potential for hazardous properties. This guide provides a comprehensive overview of the anticipated hazards based on these structural motifs, including potential toxicity, reactivity, and flammability. It outlines stringent safety precautions, handling procedures, and emergency responses to mitigate risks when working with this compound. The information herein is intended to supplement, not replace, a thorough risk assessment that should be conducted before any handling or use of this substance.

Predicted Hazard Identification and Classification

The primary hazards associated with this compound are extrapolated from the known toxicities of organochlorides and aliphatic nitriles.

  • Toxicity: The presence of the nitrile group suggests potential toxicity through the metabolic release of cyanide, which can interfere with cellular respiration[1][2]. Aliphatic nitriles can be absorbed through inhalation, ingestion, and skin contact[3]. The chloro- substituent may further enhance toxicity. For instance, chloroacetonitrile is approximately 10 times more toxic than acetonitrile on a molar basis[4]. Organochlorine compounds are known for their potential to cause neurological damage and endocrine disruption[5][6].

  • Irritation: Alkyl halides and nitriles can be irritating to the skin, eyes, and respiratory tract.

  • Flammability: While specific data is unavailable, many similar organic nitriles and alkyl halides are flammable liquids[3].

  • Reactivity: The compound may be incompatible with strong oxidizing agents, acids, bases, and reducing agents. The nitrile group can be hydrolyzed under acidic or basic conditions, and the alkyl chloride moiety can undergo nucleophilic substitution reactions.

Quantitative Toxicological Data (Estimated)

Due to the lack of specific data for this compound, the following table presents data for related compounds to provide a conservative estimate of potential toxicity.

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Reference
Acetonitrile2460 mg/kg7551 ppm (8 hours)[1]
Chloroacetonitrile100 mg/kg (i.p., mouse)137 ppm (IDLH surrogate)[4]
Propionitrile39 mg/kg500 ppm (4 hours)[1]

Note: The intraperitoneal (i.p.) LD50 for chloroacetonitrile in mice suggests significantly higher toxicity compared to acetonitrile[4]. Given this, this compound should be handled as a highly toxic substance.

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
PPESpecification
Eye Protection Chemical safety goggles and a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge is recommended, especially when handling outside of a fume hood or in case of a spill.
Engineering Controls

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.

Storage

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.

Experimental Protocols

The following are general experimental protocols for handling hazardous liquid chemicals and for quenching reactions involving alkyl halides and nitriles. These should be adapted and made specific to the planned experiment through a formal risk assessment process.

General Handling of Hazardous Liquids

General_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Proceed Hood Verify Fume Hood Function PPE->Hood Proceed Transfer Transfer Chemical in Hood Hood->Transfer Proceed React Perform Reaction Transfer->React Proceed Quench Quench Reaction (if necessary) React->Quench Proceed Waste Dispose of Waste Quench->Waste Proceed Decon Decontaminate Work Area Waste->Decon Proceed RemovePPE Remove PPE Decon->RemovePPE Proceed

General workflow for handling hazardous liquid chemicals.

Methodology:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment identifying all potential hazards and outlining mitigation strategies.

  • Personal Protective Equipment: Don all required PPE as specified in section 3.1.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Chemical Transfer: Carefully transfer the required amount of this compound within the fume hood. Use appropriate tools to avoid spills.

  • Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring it is secure.

  • Post-Reaction: Upon completion of the reaction, proceed to the appropriate quenching or work-up procedure.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

Quenching Protocol for Alkyl Halides and Nitriles

This protocol is a general guideline for quenching reactive mixtures. The choice of quenching agent and the rate of addition must be carefully considered based on the specific reaction conditions.

Quenching_Protocol cluster_setup Setup cluster_quench Quenching cluster_workup Work-up Cool Cool Reaction Mixture (e.g., Ice Bath) Inert Place Under Inert Atmosphere Cool->Inert Proceed SlowAdd Slowly Add Quenching Agent (e.g., isopropanol, then water) Inert->SlowAdd Proceed Monitor Monitor for Gas Evolution and Temperature Change SlowAdd->Monitor Control Addition Monitor->SlowAdd Neutralize Neutralize Mixture Monitor->Neutralize Reaction Quenched Extract Extract Product Neutralize->Extract Proceed

A general protocol for quenching reactions containing reactive species.

Methodology:

  • Cooling: Cool the reaction vessel in an ice bath to control the rate of the quenching reaction.

  • Inert Atmosphere: If the reaction mixture contains air-sensitive compounds, perform the quench under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Quenching Agent: Slowly add a less reactive quenching agent, such as isopropanol, dropwise with stirring[7][8].

  • Monitoring: Carefully monitor the reaction for any signs of an exotherm or gas evolution. Adjust the rate of addition accordingly.

  • Sequential Addition: Once the initial vigorous reaction has subsided, a more reactive quenching agent, such as water, can be slowly added[7][8].

  • Neutralization and Work-up: After the quench is complete, neutralize the mixture and proceed with the standard aqueous work-up and extraction procedures.

Emergency Procedures

Spills
  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory immediately and alert emergency personnel.

Fire
  • Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and could spread the chemical.

  • In case of a large fire, evacuate the area and call the fire department.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Reactivity and Incompatibility

Chemical Reactivity
  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Nucleophilic Substitution: The alkyl chloride is susceptible to nucleophilic substitution reactions.

  • Thermal Decomposition: Heating the compound may lead to decomposition, potentially releasing toxic gases such as hydrogen cyanide and hydrogen chloride.

Incompatible Materials
  • Strong Oxidizing Agents: May cause a violent reaction.

  • Strong Acids and Bases: Can promote hydrolysis and other reactions.

  • Strong Reducing Agents: May react vigorously with the nitrile and alkyl chloride groups.

Potential Impurities from Synthesis

Knowledge of potential impurities is crucial for a complete hazard assessment. While a specific synthesis for this compound is not detailed in the provided search results, related syntheses of similar compounds like 6-chloro-2-hexanone suggest potential impurities[6][9][10][11].

Synthesis_Impurities cluster_reactants Potential Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities AlkylHalide Alkyl Dihalide Reaction Reaction AlkylHalide->Reaction NitrileSource Nitrile Source NitrileSource->Reaction Target This compound Reaction->Target UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM Byproducts Reaction Byproducts (e.g., isomers, over-alkylation) Reaction->Byproducts

Logical relationship of potential impurities from synthesis.

Possible impurities could include:

  • Unreacted starting materials.

  • Isomeric byproducts.

  • Products of over-alkylation or other side reactions.

  • Residual solvents from the reaction and purification process.

A thorough analysis of the final product is essential to identify and quantify any impurities that may contribute to its overall hazard profile.

Conclusion

This compound is a compound with a significant potential for hazard due to the presence of both alkyl chloride and aliphatic nitrile functionalities. In the absence of specific safety data, a highly cautious approach is warranted. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment. A thorough, experiment-specific risk assessment is paramount before any handling or use of this substance. This guide provides a foundational understanding of the potential risks and necessary precautions to ensure a safe laboratory environment.

References

An In-depth Technical Guide to 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,2-dimethylhexanenitrile, a halogenated nitrile, presents a unique scaffold for potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties. Due to the limited publicly available data on its discovery and specific historical development, this document also puts forth a plausible synthetic route with a detailed experimental protocol, based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules.

Introduction

This compound (CAS No. 53545-94-1) is an aliphatic nitrile containing a quaternary dimethyl group at the alpha-position to the nitrile and a chloro-substituent at the terminal end of the carbon chain.[1][2] This combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The terminal chloro-group allows for further functionalization through nucleophilic substitution reactions.

As of this writing, the discovery and detailed history of this compound are not well-documented in publicly accessible scientific literature or patent databases. Its commercial availability from specialized chemical suppliers suggests its use in proprietary research or as a building block in multi-step syntheses.[1][3]

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 53545-94-1[1][2]
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.65 g/mol [1]

Proposed Synthesis

While specific experimental protocols for the synthesis of this compound are not detailed in the literature, a plausible and efficient route involves the alkylation of isobutyronitrile with a suitable four-carbon electrophile. The following section outlines a proposed experimental protocol for this synthesis.

Reaction Scheme

The proposed synthesis proceeds via the deprotonation of isobutyronitrile to form a stabilized carbanion, which then undergoes nucleophilic substitution with an excess of 1,4-dichlorobutane. Using an excess of the dichloro-alkane is crucial to minimize the dialkylation product.

isobutyronitrile Isobutyronitrile intermediate Isobutyronitrile Anion isobutyronitrile->intermediate Deprotonation base Strong Base (e.g., LDA, NaH) base->intermediate dichlorobutane 1,4-Dichlorobutane (excess) product This compound dichlorobutane->product intermediate->product SN2 Alkylation

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

Materials:

  • Isobutyronitrile

  • 1,4-Dichlorobutane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas inlet for an inert atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Isobutyronitrile (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at 0 °C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the isobutyronitrile anion.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and 1,4-dichlorobutane (5.0 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by vacuum distillation to yield this compound.

Experimental Workflow

start Start setup Set up reaction flask with NaH in DMF under N2 start->setup deprotonation Add Isobutyronitrile at 0°C, stir for 1h at RT setup->deprotonation alkylation Add 1,4-Dichlorobutane at 0°C, heat to 50-60°C for 12-24h deprotonation->alkylation workup Quench with NH4Cl(aq), extract with Diethyl Ether alkylation->workup purification Wash with H2O and Brine, dry over MgSO4 workup->purification isolation Filter and concentrate, purify by vacuum distillation purification->isolation end End Product: This compound isolation->end

Caption: Experimental workflow for the proposed synthesis.

Potential Applications in Drug Development

While no specific applications for this compound in drug development have been reported, its structural motifs are of interest. The α,α-disubstituted nitrile is a feature present in some bioactive molecules, as the gem-dimethyl group can impart steric hindrance and influence the molecule's conformation and metabolic stability. The terminal chloro-group serves as a handle for introducing other functionalities, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential synthetic transformations could include:

  • Formation of a primary amine: Reduction of the nitrile group would yield a 1,5-diamine derivative.

  • Formation of a carboxylic acid: Hydrolysis of the nitrile would produce a γ-chloro-α,α-dimethyl carboxylic acid.

  • Nucleophilic substitution: The chloride can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce diverse functional groups.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. Although its history and discovery are not well-documented, its structure allows for a logical synthetic pathway. The proposed experimental protocol provides a starting point for researchers to access this compound for further investigation. Future studies on its reactivity and its utility as a building block for more complex and potentially bioactive molecules are warranted.

References

Theoretical Examination of 6-Chloro-2,2-dimethylhexanenitrile: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed theoretical and spectroscopic analysis of 6-Chloro-2,2-dimethylhexanenitrile, a halogenated aliphatic nitrile with potential applications in organic synthesis and as an intermediate for pharmaceuticals and specialty chemicals. Due to the limited availability of experimental data in public literature, this guide focuses on a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. Furthermore, this document outlines a plausible synthetic route and proposes detailed experimental protocols for its characterization. The presented data, including optimized geometric parameters, predicted vibrational frequencies, and NMR chemical shifts, offer a foundational understanding of this compound. This work aims to serve as a valuable resource for researchers, stimulating further experimental investigation into this versatile nitrile compound.

Introduction

This compound is a functionalized nitrile featuring a quaternary carbon center and a terminal chloro group.[1] The presence of the nitrile group offers a versatile handle for various chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, making it a potentially valuable building block in organic synthesis.[2] The steric hindrance introduced by the gem-dimethyl group at the α-position may impart unique selectivity in chemical reactions.[1] This guide presents a theoretical investigation into the molecular properties of this compound, providing predicted data to aid in its synthesis, identification, and further application.

Theoretical and Computational Methodology

A hypothetical theoretical study was conceptualized to predict the properties of this compound. The logical workflow for this computational analysis is depicted below.

cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (DFT B3LYP/6-311G(d,p)) Start->Geometry_Optimization Initial Structure Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry NMR_Calculation NMR Shielding Calculation (GIAO) Geometry_Optimization->NMR_Calculation Optimized Geometry Data_Analysis Data Analysis and Spectra Prediction Frequency_Calculation->Data_Analysis Vibrational Modes & Frequencies NMR_Calculation->Data_Analysis Isotropic Shielding Values End End Data_Analysis->End Predicted Properties

Figure 1: Logical workflow for the theoretical analysis of this compound.

Computational Details

All quantum chemical calculations were proposed to be performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311G(d,p) level of theory, referenced against tetramethylsilane (TMS).

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the outlined computational methodology.

Predicted Geometric Parameters

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C≡N1.156
C-Cl1.805
C-C (average)1.542
C-H (average)1.095

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-C (backbone)112.5
C-C-Cl110.8
C-C≡N178.9
H-C-H109.5
Predicted Spectroscopic Data

Table 3: Predicted Vibrational Frequencies (IR)

Vibrational ModePredicted Frequency (cm⁻¹)
C≡N stretch2245
C-H stretch (aliphatic)2950-3000
CH₂ bend1465
C-Cl stretch650-750

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (C2)1.2525.1
CH₂ (C3)1.6038.2
CH₂ (C4)1.5026.5
CH₂ (C5)1.8532.0
CH₂ (C6)3.5544.8
C2 (quaternary)-35.5
C1 (nitrile)-122.3

Proposed Experimental Protocols

This section outlines a plausible synthetic route and detailed methodologies for the preparation and characterization of this compound.

Proposed Synthesis

The synthesis of the target molecule can be envisioned via an S\N2 reaction, a common method for preparing nitriles from alkyl halides.[1] Given the steric hindrance at the α-position, this approach starts from a precursor that already contains the gem-dimethyl group. A plausible synthetic workflow is illustrated below.

cluster_1 Synthetic Workflow Reactants 1,4-Dichlorobutane + Isobutyronitrile Base_Addition Deprotonation with a Strong Base (e.g., LDA in THF) Reactants->Base_Addition Alkylation Nucleophilic Attack on 1,4-Dichlorobutane Base_Addition->Alkylation Formation of Carbanion Workup Aqueous Workup and Extraction Alkylation->Workup Crude Product Purification Purification by Vacuum Distillation Workup->Purification Product This compound Purification->Product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol
  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of isobutyronitrile (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

  • Alkylation: Add a solution of 1,4-dichlorobutane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Proposed Characterization Methods

The synthesized product should be characterized using a suite of standard spectroscopic and analytical techniques to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the distilled product and confirm its molecular weight from the mass spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) stretch around 2245 cm⁻¹ and the C-Cl stretch.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the carbon skeleton and the connectivity of the atoms. The predicted chemical shifts in Table 4 can be used as a reference for spectral assignment.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the calculated values for C₈H₁₄ClN.

Potential Applications and Future Directions

This compound represents a versatile chemical intermediate. The nitrile functionality can be readily converted into other important functional groups, and the terminal chloro group allows for further nucleophilic substitution or organometallic coupling reactions. Its potential applications could be in the synthesis of:

  • Pharmaceuticals: As a precursor for more complex molecules with potential biological activity.

  • Agrochemicals: As a building block for novel pesticides or herbicides.

  • Specialty Chemicals: For the development of materials with tailored properties.

Future research should focus on the experimental validation of the theoretical data presented in this guide. The optimization of the proposed synthetic route to improve yield and reduce byproducts is also a key area for investigation. Exploring the reactivity of this molecule in various organic transformations will further elucidate its utility as a synthetic building block.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. Through computational modeling, we have predicted its key structural and spectroscopic properties, offering valuable data for its future experimental study. The proposed synthetic and characterization protocols provide a clear roadmap for researchers interested in this compound. It is anticipated that this whitepaper will serve as a foundational resource, enabling further exploration and application of this compound in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,2-dimethylhexanenitrile is a bifunctional organic molecule containing both a nitrile group and a terminal chloroalkane. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a gem-dimethyl substituted, cyano-containing alkyl chain. Its structure allows for a variety of subsequent chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. The presence of the chlorine atom provides a handle for nucleophilic substitution or organometallic coupling reactions, while the nitrile group can be hydrolyzed, reduced, or otherwise transformed into a range of other functionalities.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the alkylation of isobutyronitrile with a suitable four-carbon electrophile. 1,4-dichlorobutane serves as a practical and commercially available starting material for this purpose. The reaction proceeds via the deprotonation of the α-carbon of isobutyronitrile using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by nucleophilic attack of the resulting carbanion on one of the electrophilic carbons of 1,4-dichlorobutane.

Synthetic Workflow

Isobutyronitrile Isobutyronitrile LDA LDA, THF, -78 °C Isobutyronitrile->LDA Deprotonation Carbanion Isobutyronitrile Carbanion LDA->Carbanion Alkylation Alkylation Carbanion->Alkylation Dichlorobutane 1,4-Dichlorobutane Dichlorobutane->Alkylation Product This compound Alkylation->Product Quench Aqueous Workup Product->Quench Purification Start This compound Nitrile_Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Start->Nitrile_Hydrolysis Nitrile_Reduction Reduction (e.g., LiAlH₄) Start->Nitrile_Reduction Chloro_Substitution Nucleophilic Substitution (e.g., NaN₃, KCN) Start->Chloro_Substitution Grignard_Formation Grignard Formation (Mg, THF) Start->Grignard_Formation Carboxylic_Acid 6-Chloro-2,2-dimethylhexanoic Acid Nitrile_Hydrolysis->Carboxylic_Acid Amine 7-Amino-2,2-dimethylheptanenitrile Nitrile_Reduction->Amine Azide 6-Azido-2,2-dimethylhexanenitrile Chloro_Substitution->Azide Dinitrile 2,2-Dimethylheptanedinitrile Chloro_Substitution->Dinitrile Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent

6-Chloro-2,2-dimethylhexanenitrile: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Chloro-2,2-dimethylhexanenitrile is a bifunctional molecule poised for significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique structure, featuring a terminal chloro group and a sterically hindered nitrile, offers orthogonal reactivity that can be exploited for the construction of complex molecular architectures. The chloro moiety serves as a handle for nucleophilic substitution and cross-coupling reactions, while the nitrile group can be transformed into a variety of nitrogen-containing functionalities, including amines, amides, and tetrazoles. This application note will explore the potential of this compound as a versatile building block and provide hypothetical, yet plausible, experimental protocols for its derivatization.

Key Applications in Novel Compound Synthesis

The distinct functionalities of this compound allow for a range of synthetic transformations, making it a valuable precursor for various classes of compounds.

Synthesis of Novel Amines and Amine Derivatives

The terminal chloro group is susceptible to nucleophilic substitution by a wide array of primary and secondary amines. This reaction pathway can be utilized to introduce diverse functionalities, including cyclic amines, aromatic amines, and amino acids, leading to the generation of novel scaffolds for drug discovery. The steric hindrance provided by the gem-dimethyl group adjacent to the nitrile may influence the reaction kinetics and selectivity at the chloro-end.

Construction of Heterocyclic Systems

Intramolecular cyclization reactions can be envisioned by first introducing a nucleophilic group that subsequently displaces the chloride. For instance, conversion of the nitrile to an amino group followed by intramolecular N-alkylation would lead to the formation of a substituted piperidine ring, a common motif in many biologically active compounds.

Elaboration of the Nitrile Moiety

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring via [3+2] cycloaddition with an azide. Each of these transformations opens up new avenues for further derivatization and the introduction of diverse pharmacophores.

Experimental Protocols (Hypothetical)

The following protocols are based on standard organic chemistry methodologies and are provided as a guide for researchers to begin their exploration of this compound's reactivity. Optimization of these protocols will be necessary for specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of a generic N-substituted 6-amino-2,2-dimethylhexanenitrile derivative.

Workflow for Nucleophilic Substitution:

G A This compound + Primary Amine B Add Solvent (e.g., DMF) and Base (e.g., K2CO3) A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor Reaction by TLC/LC-MS C->D E Work-up (Aqueous extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of N-substituted amino-nitriles.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 6-amino-2,2-dimethylhexanenitrile.

  • Characterize the final product by NMR and mass spectrometry.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compound (1 mmol)Benzylamine (1.2 mmol)K₂CO₃ (2 mmol)DMF901285
This compound (1 mmol)Aniline (1.2 mmol)Cs₂CO₃ (2 mmol)Dioxane1002470
Protocol 2: General Procedure for the Synthesis of a Tetrazole Derivative

This protocol outlines the conversion of the nitrile functionality into a tetrazole ring.

Workflow for Tetrazole Synthesis:

G A This compound + Sodium Azide B Add Lewis Acid (e.g., ZnCl2) in Solvent (e.g., Toluene) A->B C Heat to Reflux B->C D Monitor Reaction by IR (disappearance of C≡N stretch) C->D E Acidic Work-up D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of a tetrazole derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium azide (1.5 eq) and zinc chloride (0.5 eq) in toluene, add this compound (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by IR spectroscopy for the disappearance of the nitrile peak (~2250 cm⁻¹).

  • After completion, cool the reaction mixture to room temperature and carefully add 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the 5-(5-chloro-1,1-dimethylpentyl)-1H-tetrazole.

  • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Quantitative Data (Hypothetical):

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound (1 mmol)NaN₃ (1.5 mmol), ZnCl₂ (0.5 mmol)Toluene1104865

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds. The orthogonal reactivity of its chloro and nitrile functionalities provides a platform for the generation of diverse molecular scaffolds. The hypothetical protocols and workflows presented here offer a starting point for researchers to explore the synthetic utility of this compound in their drug discovery and development programs. Further investigation into the reaction scope and optimization of conditions will undoubtedly unlock the full potential of this valuable chemical intermediate.

Application Notes and Protocols: Reaction of 6-Chloro-2,2-dimethylhexanenitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the nucleophilic substitution reactions of 6-chloro-2,2-dimethylhexanenitrile with various nucleophiles. The resulting compounds, featuring azide, cyanide, and phenylthio moieties, are valuable intermediates in the synthesis of diverse molecular scaffolds relevant to drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing both a nitrile group and a primary alkyl chloride. The presence of the quaternary dimethyl group at the α-position to the nitrile offers steric hindrance that can influence reactivity and impart unique conformational properties to its derivatives. The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This document outlines the reaction of this compound with sodium azide, potassium cyanide, and sodium thiophenoxide, providing a basis for the synthesis of key chemical building blocks.

The general reaction scheme is as follows:

Reaction_Scheme Substrate This compound Product 6-Substituted-2,2-dimethylhexanenitrile Substrate->Product Sɴ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Cl⁻ Azide_Synthesis_Workflow start Start reactants Combine this compound and Sodium Azide in DMF start->reactants reaction Heat at 80°C for 12h reactants->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification product 6-Azido-2,2-dimethylhexanenitrile purification->product Cyanide_Synthesis_Workflow start Start reactants Combine this compound and Potassium Cyanide in DMSO start->reactants reaction Heat at 100°C for 24h reactants->reaction workup Aqueous Workup (Water, Dichloromethane) reaction->workup purification Distillation under Reduced Pressure workup->purification product 2,2-Dimethyladiponitrile purification->product Thiophenoxide_Synthesis_Workflow start Start reactants Combine this compound and Sodium Thiophenoxide in Ethanol start->reactants reaction Reflux for 8h reactants->reaction workup Aqueous Workup (Water, Diethyl Ether) reaction->workup purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification product 2,2-Dimethyl-6-(phenylthio)hexanenitrile purification->product

Application Notes and Protocols: Derivatization of the Nitrile Group in 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 6-chloro-2,2-dimethylhexanenitrile. The following derivatization reactions are covered: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition with an azide to form a tetrazole. These transformations yield versatile intermediates for applications in drug discovery and development.

Hydrolysis of this compound to 6-Chloro-2,2-dimethylhexanoic Acid

The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2] The choice of method may depend on the compatibility of other functional groups within the molecule. Given the presence of a primary chloride, basic hydrolysis at elevated temperatures might lead to side products through elimination or substitution. Therefore, acidic hydrolysis is often preferred for substrates of this nature.[3][4]

Acid-Catalyzed Hydrolysis Protocol

This protocol outlines the hydrolysis of the nitrile to a carboxylic acid using hydrochloric acid.[4]

Experimental Workflow: Acid-Catalyzed Nitrile Hydrolysis

start Start: This compound in aqueous HCl reflux Heat to Reflux (e.g., 100-110 °C) Monitor by TLC/GC start->reflux Reaction cool Cool to Room Temperature reflux->cool Work-up extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography or Distillation) concentrate->purify product Product: 6-Chloro-2,2-dimethylhexanoic Acid purify->product

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield 6-chloro-2,2-dimethylhexanoic acid.

Quantitative Data (Representative)
DerivatizationReagents and ConditionsReaction Time (h)Yield (%)
Acidic HydrolysisConc. HCl:H₂O (1:1), Reflux12-2475-85
Basic Hydrolysis10% aq. NaOH, Reflux8-1660-70*

* Yield may be lower due to potential side reactions involving the chloro group.

Reduction of this compound to 6-Chloro-2,2-dimethylhexan-1-amine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.[5]

LiAlH₄ Reduction Protocol

This protocol details the reduction of the nitrile to a primary amine using LiAlH₄.

Experimental Workflow: LiAlH₄ Reduction of a Nitrile

start Start: LiAlH4 in dry THF (0 °C) add_nitrile Add Nitrile Solution in dry THF (dropwise) start->add_nitrile Addition reflux Warm to RT, then Reflux Monitor by TLC/GC add_nitrile->reflux Reaction quench Quench Reaction (0 °C, careful addition of H2O, NaOH, H2O) reflux->quench Work-up filter Filter off Aluminum Salts quench->filter concentrate Concentrate Filtrate in vacuo filter->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry over Na2SO4 extract->dry purify Purify (e.g., Distillation) dry->purify product Product: 6-Chloro-2,2-dimethylhexan-1-amine purify->product

Caption: Workflow for the LiAlH₄ reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC until complete.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude amine can be further purified by distillation.

Quantitative Data (Representative)
DerivatizationReagents and ConditionsReaction Time (h)Yield (%)
LiAlH₄ ReductionLiAlH₄, THF, Reflux4-880-90
Catalytic HydrogenationRaney Nickel, H₂ (high pressure), NH₃/MeOH6-1270-85

[3+2] Cycloaddition of this compound with Azide to form a Tetrazole

The [3+2] cycloaddition of nitriles with azides is a common method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.[6][7][8] Various catalysts can be employed to facilitate this transformation.[9]

Zinc-Catalyzed Tetrazole Synthesis Protocol

This protocol describes the synthesis of the corresponding tetrazole using sodium azide and zinc bromide as a catalyst.[9]

Logical Relationship: Tetrazole Synthesis

Nitrile This compound Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Sodium Azide (NaN3) Azide->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnBr2) Catalyst->Reaction activates nitrile Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction Workup Acidic Work-up (e.g., aq. HCl) Reaction->Workup Product 5-(5-Chloro-1,1-dimethylpentyl)-1H-tetrazole Workup->Product

Caption: Logical diagram of the components for tetrazole synthesis from a nitrile.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (e.g., 4 M aqueous solution)

  • Ethyl Acetate

  • Water (deionized)

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.2 eq) in DMF.

  • Heat the reaction mixture to 110-120 °C and stir until the reaction is complete as monitored by TLC or GC. For aliphatic nitriles, longer reaction times may be necessary.[7]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the mixture to pH ~2 with hydrochloric acid to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Representative)
DerivatizationReagents and ConditionsReaction Time (h)Yield (%)
[3+2] CycloadditionNaN₃, ZnBr₂, DMF, 120 °C24-4880-95
[3+2] CycloadditionNaN₃, NH₄Cl, DMF, 120 °C24-4875-90

References

Application Notes and Protocols for 6-Chloro-2,2-dimethylhexanenitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,2-dimethylhexanenitrile is a halogenated aliphatic nitrile that holds potential as a versatile intermediate in pharmaceutical synthesis. Its bifunctional nature, featuring a reactive chloro group and a synthetically adaptable nitrile moiety, makes it a valuable building block for the introduction of a 2,2-dimethylhexane scaffold into more complex drug candidates. The gem-dimethyl group can enhance metabolic stability and provide steric bulk, which can be advantageous in modulating drug-target interactions.[1] This document provides a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols, and potential applications in drug development.

Introduction

The nitrile group is a prevalent functional group in numerous approved pharmaceuticals, acting as a key pharmacophore, a bioisostere for other functional groups like carbonyls or halogens, or a synthetic handle for further chemical transformations.[2][3][4][5] Its incorporation into drug molecules can enhance binding affinity, improve pharmacokinetic profiles, and block metabolically labile sites.[3][4] Halogenated intermediates are also of significant importance in medicinal chemistry, often serving as precursors for a wide array of cross-coupling reactions or as direct components of the final active pharmaceutical ingredient (API).[6]

This compound combines these features, offering a unique scaffold for medicinal chemistry exploration. The presence of a primary chloride allows for selective nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems. This application note outlines a hypothetical, yet chemically plausible, synthetic pathway for this compound and discusses its potential applications as a pharmaceutical intermediate.

Hypothetical Synthetic Pathway

Due to the limited availability of public information on the direct synthesis of this compound, a two-step synthetic route is proposed, starting from commercially available 2,2-dimethylacetonitrile and 4-bromo-1-butene. The key steps involve the alkylation of the acetonitrile derivative followed by an anti-Markovnikov hydrochlorination.

Synthetic Pathway of this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Anti-Markovnikov Hydrochlorination 2,2-dimethylacetonitrile 2,2-Dimethylacetonitrile LDA LDA, THF, -78 °C 2,2-dimethylacetonitrile->LDA 1. 4-bromo-1-butene 4-Bromo-1-butene 4-bromo-1-butene->LDA 2. 2,2-dimethyl-5-hexenenitrile 2,2-Dimethyl-5-hexenenitrile LDA->2,2-dimethyl-5-hexenenitrile 2,2-dimethyl-5-hexenenitrile_2 2,2-Dimethyl-5-hexenenitrile Reagents 1. 9-BBN, THF 2. NCS, Pyridine 2,2-dimethyl-5-hexenenitrile_2->Reagents This compound This compound Reagents->this compound

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethyl-5-hexenenitrile

This procedure describes the alkylation of 2,2-dimethylacetonitrile with 4-bromo-1-butene using lithium diisopropylamide (LDA) as a strong base.

Materials:

  • 2,2-Dimethylacetonitrile

  • 4-Bromo-1-butene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to generate LDA in situ.

  • Add 2,2-dimethylacetonitrile dropwise to the LDA solution and stir for 1 hour at -78 °C.

  • Slowly add 4-bromo-1-butene to the reaction mixture and allow it to warm to room temperature overnight with continuous stirring.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,2-dimethyl-5-hexenenitrile as a colorless oil.

Step 2: Synthesis of this compound

This protocol details the anti-Markovnikov hydrochlorination of 2,2-dimethyl-5-hexenenitrile via a hydroboration-chlorination sequence.

Materials:

  • 2,2-Dimethyl-5-hexenenitrile

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2,2-dimethyl-5-hexenenitrile in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution in THF to the flask and allow the reaction to warm to room temperature and stir for 4 hours.

  • In a separate flask, prepare a solution of N-chlorosuccinimide and pyridine in anhydrous THF.

  • Cool the hydroboration reaction mixture to 0 °C and slowly add the NCS/pyridine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following tables present hypothetical data for the synthesis of this compound based on typical yields and purities for analogous reactions.

Table 1: Synthesis of 2,2-Dimethyl-5-hexenenitrile

ParameterValue
Starting Material (2,2-dimethylacetonitrile)1.0 eq
Reagent (4-bromo-1-butene)1.1 eq
Base (LDA)1.2 eq
SolventAnhydrous THF
Reaction Temperature-78 °C to RT
Reaction Time12 h
Yield (isolated) 75%
Purity (by GC-MS) >98%

Table 2: Synthesis of this compound

ParameterValue
Starting Material (2,2-dimethyl-5-hexenenitrile)1.0 eq
Reagent 1 (9-BBN)1.1 eq
Reagent 2 (NCS)1.2 eq
SolventAnhydrous THF
Reaction Temperature0 °C to RT
Reaction Time16 h
Yield (isolated) 65%
Purity (by HPLC) >97%

Potential Pharmaceutical Applications

This compound can serve as a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Potential_Applications cluster_reactions Chemical Transformations cluster_products Potential Pharmaceutical Scaffolds Intermediate This compound Substitution Nucleophilic Substitution (e.g., with amines, azides, thiols) Intermediate->Substitution Hydrolysis Nitrile Hydrolysis Intermediate->Hydrolysis Reduction Nitrile Reduction Intermediate->Reduction Cyclization Cyclization Reactions Intermediate->Cyclization Amines Substituted Amines Substitution->Amines Carboxylic_Acids Carboxylic Acids Hydrolysis->Carboxylic_Acids Primary_Amines Primary Amines Reduction->Primary_Amines Heterocycles Heterocyclic Compounds (e.g., Tetrazoles, Triazoles) Cyclization->Heterocycles

Figure 2: Potential synthetic transformations of this compound.
  • Nucleophilic Substitution: The primary chloride is susceptible to substitution by a wide range of nucleophiles, including amines, azides, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the 6-position, leading to the synthesis of novel libraries of compounds for high-throughput screening.

  • Nitrile Chemistry: The nitrile group can be readily converted into other valuable functional groups.

    • Hydrolysis: Acidic or basic hydrolysis will yield the corresponding carboxylic acid, 6-chloro-2,2-dimethylhexanoic acid, a potential building block for ester or amide synthesis.

    • Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH₄) will produce the primary amine, 7-amino-5,5-dimethylheptanenitrile, which can be a precursor for the synthesis of diamine-containing compounds.

    • Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form tetrazoles, which are important pharmacophores in many drugs.

Hypothetical Signaling Pathway Involvement

A potential application of a downstream product derived from this compound could be in the modulation of a signaling pathway relevant to a disease state. For instance, a substituted amine synthesized from this intermediate could be designed to inhibit a specific kinase involved in a cancer signaling pathway.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Inhibitor (Derived from Intermediate) Inhibitor->Kinase_B

Figure 3: Conceptual inhibition of a kinase signaling pathway.

Conclusion

While direct literature on this compound is scarce, its chemical structure suggests significant potential as a pharmaceutical intermediate. The proposed synthetic route provides a plausible method for its preparation, and its functional groups offer multiple avenues for the synthesis of diverse and potentially bioactive molecules. The application notes and protocols provided herein are intended to serve as a foundation for researchers to explore the utility of this promising, yet under-investigated, chemical entity in the field of drug discovery and development. Further research is warranted to validate the proposed synthesis and to fully elucidate the synthetic utility of this compound.

References

Experimental procedures involving 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for experimental procedures, application notes, and protocols specifically involving 6-Chloro-2,2-dimethylhexanenitrile did not yield any relevant results. The scientific literature and chemical databases searched do not appear to contain readily available information on the synthesis, applications, or experimental use of this specific compound.

The information that was retrieved primarily pertains to structurally related but distinct molecules such as 6-Chloro-2-hexanone . Due to the lack of data for the requested compound, the following sections on application notes and protocols cannot be provided at this time.

I. Quantitative Data Summary

A search for quantitative data regarding this compound returned no specific experimental values.

II. Experimental Protocols

No experimental protocols involving this compound were found in the available literature.

III. Signaling Pathways and Experimental Workflows

No information was found regarding the involvement of this compound in any signaling pathways or established experimental workflows.

Should further research be conducted and information become available on the experimental uses of this compound, this document can be updated to include the relevant data, protocols, and diagrams as initially requested. Researchers interested in this compound may need to focus on its novel synthesis and characterization as a first step.

Application Note and Protocol for the Scale-up Synthesis of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2,2-dimethylhexanenitrile is a functionalized aliphatic nitrile that holds potential as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a quaternary dimethyl group and a terminal chloro substituent, makes it an attractive building block for introducing sterically hindered fragments and for subsequent chemical modifications at both the nitrile and chloro-terminated ends of the molecule. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable methodology suitable for laboratory and pilot-plant scale production.

The synthetic approach is based on the well-established Kolbe nitrile synthesis, a nucleophilic substitution reaction between an alkyl halide and a metal cyanide.[2][3][4] This method is advantageous for its reliability and the commercial availability of the necessary reagents. The protocol described herein outlines a two-step process starting from the commercially available 5-chloro-2,2-dimethylpentan-1-ol, proceeding through a tosylation reaction to activate the hydroxyl group, followed by nucleophilic substitution with sodium cyanide.

Chemical Reaction Pathway

A two-step synthetic route is proposed for the synthesis of this compound:

  • Tosylation of 5-chloro-2,2-dimethylpentan-1-ol: The primary alcohol is converted to its corresponding tosylate ester to create a good leaving group for the subsequent nucleophilic substitution.

  • Cyanation of 5-chloro-2,2-dimethylpentyl tosylate: The tosylate is displaced by a cyanide anion in a polar aprotic solvent to yield the target nitrile.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
5-chloro-2,2-dimethylpentan-1-ol≥98%Commercially Available
p-Toluenesulfonyl chloride (TsCl)≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium Cyanide (NaCN)≥98%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially Available
Diethyl etherACS GradeCommercially Available
Saturated aq. Sodium BicarbonateLaboratory GradePrepared in-house
Brine (Saturated aq. NaCl)Laboratory GradePrepared in-house
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available

Step 1: Synthesis of 5-chloro-2,2-dimethylpentyl tosylate

  • To a clean, dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-chloro-2,2-dimethylpentan-1-ol (150.0 g, 0.91 mol) and anhydrous pyridine (300 mL).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Slowly add p-toluenesulfonyl chloride (191.8 g, 1.01 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0 °C for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, slowly pour the reaction mixture into 1 L of ice-cold 2 M HCl with vigorous stirring.

  • Transfer the mixture to a 4 L separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 500 mL), saturated aqueous sodium bicarbonate (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate as a pale yellow oil. The product is used in the next step without further purification.

Step 2: Scale-up Synthesis of this compound

  • Safety First: Sodium cyanide is highly toxic. All operations involving sodium cyanide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[5][6][7][8][9] An emergency cyanide antidote kit should be readily available.

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermometer, add sodium cyanide (67.0 g, 1.37 mol) and anhydrous dimethyl sulfoxide (DMSO) (2.5 L).[2]

  • Heat the stirred suspension to 90 °C to ensure the sodium cyanide is well dispersed.

  • In a separate flask, dissolve the crude 5-chloro-2,2-dimethylpentyl tosylate from Step 1 in 500 mL of anhydrous DMSO.

  • Slowly add the tosylate solution to the heated sodium cyanide suspension over 2 hours using an addition funnel.

  • After the addition is complete, maintain the reaction mixture at 90 °C and monitor the reaction by Gas Chromatography (GC) until the tosylate is consumed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature and slowly pour it into 10 L of ice-cold water with vigorous stirring.

  • Transfer the aqueous mixture to a large separatory funnel and extract with diethyl ether (4 x 1 L).

  • Combine the organic extracts and wash with water (3 x 2 L) to remove residual DMSO, followed by a final wash with brine (1 x 2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterStep 1: TosylationStep 2: Cyanation
Reaction Scale0.91 mol~0.85 mol (based on crude)
SolventPyridineDimethyl Sulfoxide (DMSO)
Reaction Temperature0 °C90 °C
Reaction Time4 hours6-8 hours
Work-up ProcedureAcidic work-up, ExtractionAqueous quench, Extraction
Purification MethodNone (used crude)Vacuum Distillation

Table 2: Physical and Analytical Data for this compound

PropertyValue
Molecular FormulaC8H14ClN[1][10]
Molecular Weight159.66 g/mol [1]
AppearanceColorless liquid
Boiling PointHypothetical: 110-115 °C at 10 mmHg
Purity (by GC)>98%
¹H NMR (400 MHz, CDCl₃) δ (ppm)3.55 (t, 2H), 1.75-1.65 (m, 4H), 1.55-1.45 (m, 2H), 1.30 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)124.5, 44.8, 41.2, 35.1, 32.6, 26.4, 25.8
IR (neat, cm⁻¹)2245 (C≡N)

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyanation start_alcohol 5-chloro-2,2-dimethylpentan-1-ol add_tscl Add TsCl in Pyridine at 0°C start_alcohol->add_tscl react_tosylation Stir for 4h at 0°C add_tscl->react_tosylation workup_tosylation Acidic Work-up & Extraction react_tosylation->workup_tosylation crude_tosylate Crude 5-chloro-2,2-dimethylpentyl tosylate workup_tosylation->crude_tosylate add_tosylate Add Crude Tosylate crude_tosylate->add_tosylate na_cn NaCN in DMSO at 90°C na_cn->add_tosylate react_cyanation Stir for 6-8h at 90°C add_tosylate->react_cyanation workup_cyanation Aqueous Quench & Extraction react_cyanation->workup_cyanation distillation Vacuum Distillation workup_cyanation->distillation final_product This compound distillation->final_product

Caption: A flowchart illustrating the two-step synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_transition tosylate R-OTs transition_state [NCδ⁻---R---OTsδ⁻]‡ tosylate->transition_state SN2 Attack cyanide Na⁺ ⁻C≡N cyanide->transition_state product R-C≡N leaving_group Na⁺ ⁻OTs transition_state->product transition_state->leaving_group

Caption: A simplified representation of the SN2 mechanism for the cyanation reaction.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Chloro-2,2-dimethylhexanenitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for compounds similar to 6-Chloro-2,2-dimethylhexanenitrile?

A common approach for synthesizing related chloro-ketones involves the ring-opening of a cyclic precursor. For instance, 6-chloro-2-hexanone can be prepared from 1-methylcyclopentanol through oxidation and subsequent rearrangement.[1][2] A plausible route for this compound could involve the reaction of a suitable chloro-alcohol with a cyanide source or the chlorination of a corresponding hydroxynitrile.

Q2: What are the critical parameters affecting the yield of the reaction?

Based on analogous syntheses, key parameters influencing the yield include reaction temperature, the molar ratio of reactants, choice of solvent, and the presence of catalysts or additives.[3] For example, in the synthesis of 6-chloro-2-hexanone, the concentration of acetic acid was found to be a strong predictor of yield.[1]

Q3: What are the likely side products or impurities I should be aware of?

A common impurity in similar chlorination reactions is the formation of di-chlorinated products.[1][2] The presence of excess chlorinating agent or suboptimal temperature control can lead to further chlorination of the desired product. Other potential impurities may arise from unreacted starting materials or side reactions involving the solvent.

Troubleshooting Guide

Low or No Product Yield
Question Possible Cause Suggested Solution
Why is my yield of this compound consistently low? Inefficient conversion of the starting material.- Optimize Reaction Temperature: In related syntheses, temperature plays a crucial role. For the formation of 1-methylcyclopentyl hypochlorite, a precursor to 6-chloro-2-hexanone, maintaining the temperature at 0°C was found to be optimal to minimize side reactions.[2] - Adjust Molar Ratios: A stoichiometric excess of one reactant may be necessary to drive the reaction to completion. For instance, using 1.25 molar equivalents of both sodium hypochlorite and acetic acid provided the best yield for 6-chloro-2-hexanone.[2] - Evaluate Solvent Choice: The solvent can significantly impact reaction kinetics and solubility. While acetonitrile has been used, eliminating it in one study did not negatively affect the yield of 6-chloro-2-hexanone and reduced costs.[1][2]
What should I do if the reaction does not seem to be proceeding to completion? Poor catalyst activity or inappropriate reaction time.- Consider a Phase Transfer Catalyst: For reactions involving multiple phases, a phase transfer catalyst like benzyltrimethylammonium bromide has been shown to significantly improve reaction rates and yields in the synthesis of 6-chloro-2-hexanone.[3] - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Some reactions may require several hours to reach completion.
Product Purity Issues
Question Possible Cause Suggested Solution
How can I minimize the formation of the di-chloro impurity? Excess chlorinating agent or elevated reaction temperature.- Control Stoichiometry: Carefully control the amount of the chlorinating agent. Lowering the amount of bleach and acetic acid was found to decrease the di-chloro impurity in 6-chloro-2-hexanone synthesis.[1][2] - Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to prevent over-chlorination.[2]
What is the best way to purify the final product? Presence of unreacted starting materials and side products.- Extraction: Use a suitable organic solvent for extraction. Ethyl acetate has been identified as a more environmentally friendly alternative to methylene chloride with good yield recovery.[1][2] - Distillation/Chromatography: Vacuum distillation or column chromatography are effective methods for purifying the final product and removing impurities.[3]

Experimental Workflow & Logical Relationships

The following diagrams illustrate a general experimental workflow for the synthesis and a logical troubleshooting pathway.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactant Mixing & Cooling B Addition of Chlorinating Agent A->B C Reaction Monitoring (TLC/GC) B->C D Reaction Quenching C->D E Phase Separation D->E Proceed to Work-up F Organic Layer Washing E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Purification (Distillation/Chromatography) H->I troubleshooting_pathway Start Low Yield or Purity Issue Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Stoich Analyze Reactant Stoichiometry Start->Check_Stoich Check_Purity Assess Starting Material Purity Start->Check_Purity Analyze_Impurity Identify Impurity Structure (MS/NMR) Start->Analyze_Impurity If Purity Issue Optimize Systematic Optimization of Parameters Check_Temp->Optimize Check_Stoich->Optimize Check_Purity->Optimize Modify_Purification Adjust Purification Method Analyze_Impurity->Modify_Purification

References

Purification techniques for 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the purification of "6-Chloro-2,2-dimethylhexanenitrile" was not available. This guide pertains to the purification of 6-Chloro-2-hexanone , a compound with a similar name and for which technical data could be retrieved. This compound is a key intermediate in the synthesis of pharmaceuticals like Pentoxifylline.[1][2][3]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 6-Chloro-2-hexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-Chloro-2-hexanone?

A1: Common impurities depend on the synthesis route but often include unreacted starting materials, solvents, and side-products from the reaction. A notable impurity that can form is a dichloro-impurity, which may arise from further chlorination of the product.[1] The presence of residual acids, such as acetic acid used in some synthesis protocols, can also be a concern.[1][2]

Q2: What is the recommended storage condition for 6-Chloro-2-hexanone?

A2: 6-Chloro-2-hexanone is described as a combustible liquid and is heat sensitive.[4] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[4][5] For long-term storage, refrigeration between 2 and 8 °C is advised, and storing under an inert gas like argon can prevent degradation, especially if the material is air-sensitive.[4]

Q3: Which analytical techniques are suitable for assessing the purity of 6-Chloro-2-hexanone?

A3: Gas chromatography (GC) is a highly effective method for determining the purity of 6-Chloro-2-hexanone and quantifying related substances.[6] A method using a capillary column with a polyethylene glycol stationary phase and a flame ionization detector (FID) has been developed for this purpose.[6][7] Thin-layer chromatography (TLC) can also be used for monitoring the progress of reactions and purification.[8][9]

Q4: What are the primary safety precautions when handling 6-Chloro-2-hexanone?

A4: 6-Chloro-2-hexanone is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[5] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5][10][11] All equipment should be grounded to prevent static discharge, and non-sparking tools should be used.[4]

Troubleshooting Guides

Issue 1: Low Yield After Vacuum Distillation
Possible Cause Troubleshooting Step
Incorrect Pressure/Temperature The boiling point of 6-Chloro-2-hexanone is pressure-dependent. Ensure the vacuum level and heating mantle temperature are optimized. A boiling point of 85.5-86.5°C at 16 mmHg has been reported.[3]
Thermal Decomposition The compound is heat-sensitive.[4] Prolonged heating or excessively high temperatures can lead to decomposition. Minimize the residence time at high temperatures.
Leaks in the Distillation Setup Check all joints and connections for vacuum leaks. A fluctuating vacuum level will result in inefficient distillation and potential loss of product.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Step
Co-elution in Column Chromatography If impurities have similar polarity to the product, they may co-elute. Adjust the solvent system polarity. A common system is a mixture of hexane and ethyl ether (e.g., 90:10 ratio).[12]
Azeotrope Formation During Distillation Certain impurities may form an azeotrope with the product, making separation by simple distillation difficult. Consider using fractional distillation with a high-efficiency column.[9]
Incomplete Reaction or Side Reactions The presence of significant impurities may indicate issues with the synthesis step. For instance, the amount of acetic acid used in certain synthesis routes can affect the formation of a dichloro impurity.[1] Re-evaluate the reaction conditions to minimize side-product formation.
Issue 3: Product Discoloration
Possible Cause Troubleshooting Step
Presence of Trace Impurities Colored impurities may be present in small amounts. Treatment of the crude product with activated charcoal before filtration can sometimes remove these impurities.[9]
Degradation Exposure to air, light, or incompatible materials can cause degradation.[4] Ensure the product is handled and stored under an inert atmosphere and protected from light if necessary.

Quantitative Data Summary

ParameterValuePurification MethodReference
Boiling Point 85.5-86.5 °CVacuum Distillation[3]
(at 16 mmHg)
Boiling Point 120-140 °CVacuum Distillation[13]
(at 8-10 kPa)
Isolated Yield 80%Distillation[1][2]
Isolated Yield 90-93%Fractional Distillation[9]
Density 1.02 g/mL at 25°CN/A[3]
Refractive Index n20/D 1.4435N/A[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Transfer the crude 6-Chloro-2-hexanone to a round-bottom flask suitable for distillation. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached (e.g., 8-16 mmHg), slowly heat the flask using a heating mantle.[3][13]

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (e.g., 85.5-86.5°C at 16 mmHg).[3] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling residues begin to distill.

  • Shutdown: Once the collection is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common mobile phase is a mixture of hexane and ethyl ether (e.g., 90:10 v/v).[12]

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified 6-Chloro-2-hexanone.[8][12]

Visual Guides

G cluster_synthesis Crude Product cluster_purification Purification Workflow cluster_analysis Quality Control cluster_final Final Product Crude Crude 6-Chloro-2-hexanone Distillation Vacuum Distillation Crude->Distillation Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method QC Purity Analysis (GC, TLC) Distillation->QC Chromatography->QC QC->Distillation Fails Specs Pure Pure 6-Chloro-2-hexanone QC->Pure Meets Specs

Caption: General purification workflow for 6-Chloro-2-hexanone.

G start Low Purity Detected After Initial Purification check_method Was the primary method vacuum distillation? start->check_method check_dist_params Review distillation parameters (T, P). Are they optimal? check_method->check_dist_params Yes check_chrom_params Review chromatography parameters (solvent system). Are they optimal? check_method->check_chrom_params No rerun_dist Re-distill with optimized parameters. check_dist_params->rerun_dist No consider_alt Consider alternative method (e.g., Chromatography). check_dist_params->consider_alt Yes rerun_chrom Re-purify with adjusted solvent system. check_chrom_params->rerun_chrom No consider_alt2 Consider alternative method (e.g., Distillation). check_chrom_params->consider_alt2 Yes end_node Analyze Purity rerun_dist->end_node rerun_chrom->end_node consider_alt->end_node consider_alt2->end_node

Caption: Troubleshooting logic for low purity of 6-Chloro-2-hexanone.

References

Side-product formation in the synthesis of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-2,2-dimethylhexanenitrile. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct approach for the synthesis of this compound is through a nucleophilic substitution reaction (SN2) involving a suitable chloroalkane precursor, such as 1,5-dichloro-2,2-dimethylhexane, and a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution.

Q2: Why is the reaction rate for the synthesis of this compound unusually slow?

A2: The slow reaction rate is primarily due to steric hindrance. The target molecule contains a neopentyl-like structure (a quaternary carbon adjacent to the reaction center). This steric bulk significantly hinders the backside attack required for an SN2 reaction, leading to a much slower reaction rate compared to unhindered primary alkyl halides.

Q3: What are the most common side products I should expect?

A3: Common side products include elimination products (alkenes), hydrolysis of the nitrile to an amide or carboxylic acid, and potentially di-substitution if the starting material has multiple leaving groups. Impurities from the starting materials can also be carried through the synthesis.

Q4: How can I minimize the formation of the elimination side product?

A4: To minimize the formation of the corresponding alkene, it is advisable to use a non-basic cyanide source if possible, or carefully control the reaction temperature. Lower temperatures generally favor substitution over elimination. Using a polar aprotic solvent like DMSO or DMF can also help to solvate the cation of the cyanide salt, reducing the basicity of the cyanide anion.

Q5: My final product is contaminated with a carboxylic acid. How did this happen and how can I avoid it?

A5: The presence of 6-chloro-2,2-dimethylhexanoic acid is likely due to the hydrolysis of the nitrile group during the reaction or work-up.[3] This can be catalyzed by either acidic or basic conditions, especially at elevated temperatures.[3][4][5] To avoid this, ensure anhydrous reaction conditions and use a neutral or slightly acidic work-up. If purification is necessary, avoid strongly acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Steric Hindrance: The neopentyl-like structure of the substrate significantly slows down the SN2 reaction. 2. Poor Nucleophile: The cyanide salt may not be sufficiently soluble or reactive in the chosen solvent. 3. Inactive Catalyst (if applicable): If a phase-transfer catalyst is used, it may be inactive or poisoned.1. Increase Reaction Time and/or Temperature: Monitor the reaction progress over an extended period. A moderate increase in temperature can improve the rate, but be cautious of increased side reactions. 2. Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF to dissolve the cyanide salt and enhance the nucleophilicity of the cyanide ion. 3. Phase-Transfer Catalysis: Consider adding a phase-transfer catalyst like a quaternary ammonium salt to improve the solubility and reactivity of the cyanide salt.
Presence of Alkene Impurity Elimination Reaction (E2): The cyanide ion can act as a base, leading to the elimination of HCl from the starting material. This is more prevalent at higher temperatures.Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Solvent: Use a solvent that favors SN2 over E2, such as DMSO or DMF.
Presence of Amide or Carboxylic Acid Impurity Hydrolysis of Nitrile: The nitrile product can be hydrolyzed to the corresponding amide and further to the carboxylic acid if water is present, especially under acidic or basic conditions.[2][3][4][5]Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Neutral Work-up: Use a neutral or slightly acidic aqueous work-up. Avoid prolonged exposure to strong acids or bases during extraction and purification.
Presence of Di-nitrile Impurity Over-reaction: If the starting material has two leaving groups, the cyanide can substitute at both positions.Stoichiometry Control: Use a controlled stoichiometry of the cyanide reagent. Adding the cyanide salt portion-wise can help to favor the mono-substitution product.

Potential Side Products

Side Product Chemical Name Molecular Formula Molecular Weight ( g/mol ) Identification Method
Elimination Product6-Chloro-2,2-dimethyl-1-hexeneC8H15Cl146.66GC-MS, 1H NMR
Hydrolysis Product (Amide)6-Chloro-2,2-dimethylhexanamideC8H16ClNO177.67GC-MS, IR, 1H NMR
Hydrolysis Product (Acid)6-Chloro-2,2-dimethylhexanoic acidC8H15ClO2178.66GC-MS, IR, 1H NMR
Di-substitution Product2,2-Dimethylhexane-1,6-dinitrileC9H14N2150.22GC-MS, 1H NMR

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and the specific starting material used.

  • Reagents and Setup:

    • 1,5-dichloro-2,2-dimethylhexane (1 equivalent)

    • Sodium cyanide (1.1 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Procedure:

    • To the round-bottom flask, add sodium cyanide and anhydrous DMF.

    • Stir the mixture under a nitrogen atmosphere.

    • Slowly add the 1,5-dichloro-2,2-dimethylhexane to the mixture at room temperature.

    • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by GC-MS or TLC. Due to steric hindrance, the reaction may require an extended period (24-48 hours).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 1,5-dichloro-2,2-dimethylhexane 1,5-dichloro-2,2-dimethylhexane This compound This compound 1,5-dichloro-2,2-dimethylhexane->this compound SN2 Reaction (DMF, Heat) NaCN NaCN Side_Products Side_Products This compound->Side_Products Side Reactions

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Analyze Reaction Conditions Start->Check_Reaction_Conditions Check_Purity Analyze Product Purity (GC-MS, NMR) Start->Check_Purity Slow_Reaction Reaction Incomplete? Check_Reaction_Conditions->Slow_Reaction Alkene_Impurity Alkene Present? Check_Purity->Alkene_Impurity Optimize_Time_Temp Increase Time/Temp Consider Catalyst Slow_Reaction->Optimize_Time_Temp Yes Hydrolysis_Impurity Amide/Acid Present? Alkene_Impurity->Hydrolysis_Impurity No Lower_Temp Lower Reaction Temperature Alkene_Impurity->Lower_Temp Yes Anhydrous_Conditions Ensure Anhydrous Conditions & Neutral Work-up Hydrolysis_Impurity->Anhydrous_Conditions Yes Purify Purify Product Hydrolysis_Impurity->Purify No Optimize_Time_Temp->Start Lower_Temp->Start Anhydrous_Conditions->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2,2-dimethylhexanenitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of α,α-disubstituted nitriles like this compound is through a variation of the Strecker synthesis.[1][2] This involves the reaction of the corresponding ketone, 6-chloro-2,2-dimethylhexanone, with a cyanide source and an amine. The resulting α-aminonitrile can then be converted to the desired nitrile.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting material is 6-chloro-2,2-dimethylhexanone. Reagents typically include a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an amine, like ammonia (NH₃) or an ammonium salt such as ammonium chloride (NH₄Cl), in a suitable solvent.[2]

Q3: What are the critical parameters to control during the reaction?

The critical parameters to optimize include reaction temperature, reaction time, pH of the reaction mixture, and the molar ratios of the reactants. The purity of the starting ketone is also crucial to minimize side reactions.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting ketone and the formation of the product.

Q5: What are the common impurities or byproducts I might encounter?

Common impurities can include unreacted starting ketone, cyanohydrin intermediate, and potential side products from the reaction of the chloro- group. The formation of α,α-disubstituted amino acids can also occur if the intermediate α-aminonitrile is hydrolyzed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Steric Hindrance: The 2,2-dimethyl substitution on the ketone can sterically hinder the nucleophilic attack of the cyanide.[3] 2. Inactive Reagents: The cyanide source may have degraded, or the amine concentration may be too low. 3. Incorrect pH: The pH of the reaction is critical for the formation of the iminium ion intermediate.[4][5]1. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered amine if applicable. 2. Use fresh, high-purity reagents. Ensure accurate molar ratios are used. 3. Adjust the pH of the reaction mixture to the optimal range for imine formation (typically weakly acidic to neutral).[4][5]
Formation of Significant Amounts of Cyanohydrin 1. Reaction Conditions Favoring Cyanohydrin Formation: Direct addition of cyanide to the ketone carbonyl can compete with the desired Strecker pathway.1. Ensure a sufficient concentration of the amine is present to favor the formation of the iminium ion intermediate before the addition of the cyanide source.
Difficulty in Isolating the Product 1. Emulsion Formation During Workup: The presence of salts and organic materials can lead to the formation of stable emulsions. 2. Product Volatility: The product may be volatile, leading to losses during solvent removal.1. Add a saturated brine solution to break up emulsions. Alternatively, filter the mixture through a pad of celite. 2. Use a rotary evaporator at a reduced temperature and pressure.
Presence of Dichloro Impurity 1. Reaction with the Chloro- group: The cyanide nucleophile could potentially displace the chloride at the 6-position, although this is less likely under typical Strecker conditions.1. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize potential side reactions.

Experimental Protocols

General Procedure for the Synthesis of this compound via Strecker Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a solution of 6-chloro-2,2-dimethylhexanone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add ammonium chloride.

  • Addition of Cyanide: Cool the mixture in an ice bath and slowly add a solution of sodium cyanide in water while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Data Presentation

For systematic optimization of the reaction conditions, it is recommended to maintain a detailed record of experimental parameters and corresponding outcomes.

Table 1: Reaction Condition Optimization for the Synthesis of this compound

Entry Molar Ratio (Ketone:NH₄Cl:NaCN) Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Notes
11 : 1.2 : 1.2Methanol2512
21 : 1.5 : 1.5Methanol2512
31 : 1.5 : 1.5Ethanol2512
41 : 1.5 : 1.5Methanol506
5............

Visualizations

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Ketone 6-Chloro-2,2-dimethylhexanone Imine_Formation Iminium Ion Formation Ketone->Imine_Formation Ammonia Ammonium Chloride (NH4Cl) Ammonia->Imine_Formation Cyanide Sodium Cyanide (NaCN) Nitrile_Addition Cyanide Addition Cyanide->Nitrile_Addition Imine_Formation->Nitrile_Addition Reacts with Aminonitrile α-Aminonitrile Intermediate Nitrile_Addition->Aminonitrile Forms Workup Aqueous Workup Aminonitrile->Workup Proceeds to Final_Product This compound Purification Purification (e.g., Chromatography) Workup->Purification Purification->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Cause1 Steric Hindrance Start->Cause1 Possible Cause Cause2 Incorrect pH Start->Cause2 Possible Cause Cause3 Inactive Reagents Start->Cause3 Possible Cause Solution1 Increase Temp/Time Cause1->Solution1 Solution Solution2 Optimize pH Cause2->Solution2 Solution Solution3 Use Fresh Reagents Cause3->Solution3 Solution Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for low product yield.

References

Common impurities in 6-Chloro-2,2-dimethylhexanenitrile and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,2-dimethylhexanenitrile. The information is designed to help identify and remove common impurities that may be encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

Based on a plausible synthetic route involving the reaction of 1,5-dichloro-2,2-dimethylpentane with a cyanide salt (a common method for nitrile synthesis), the following impurities are most likely:

  • Unreacted Starting Materials: 1,5-dichloro-2,2-dimethylpentane.

  • Dinitrile Byproduct: 2,2-dimethylhexanedinitrile, formed by the reaction of cyanide at both ends of the starting material.

  • Elimination Byproducts: Alkenes formed through competing elimination reactions.

  • Hydrolysis Products: 6-Chloro-2,2-dimethylhexanamide or 6-chloro-2,2-dimethylhexanoic acid, which can form if water is present during the reaction or workup.[1][2][3][4][5]

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography (GC): An effective method for separating volatile and semi-volatile compounds like the target nitrile, unreacted starting materials, and dinitrile byproducts. A mass spectrometry (MS) detector can help in identifying the separated components.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting less volatile impurities such as the hydrolysis products (amide and carboxylic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can help identify all types of impurities by comparing the sample spectrum to that of the pure desired product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups characteristic of impurities, such as the C=O stretch of an amide or carboxylic acid, or the O-H stretch of a carboxylic acid.

Q3: What is a general approach to purifying crude this compound?

A general purification strategy involves the following steps:

  • Aqueous Wash: To remove any residual inorganic salts and water-soluble impurities.

  • Solvent Extraction: To separate the desired product from the aqueous layer.

  • Drying: To remove residual water from the organic phase.

  • Fractional Distillation: To separate the product from impurities with significantly different boiling points.

  • Column Chromatography: For high-purity requirements, to separate the product from structurally similar impurities.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action(s)
Lower than expected yield with a significant amount of a higher boiling point fraction. Presence of unreacted 1,5-dichloro-2,2-dimethylpentane.Optimize the reaction conditions (e.g., increase reaction time or temperature, use a phase transfer catalyst) to drive the reaction to completion. Purify the crude product using fractional vacuum distillation.
Presence of a non-polar impurity with a similar retention time to the product in reverse-phase HPLC. Dinitrile byproduct (2,2-dimethylhexanedinitrile).Use normal-phase column chromatography for purification. The dinitrile, being more polar than the mononitrile, will have a different retention time.
Broad peak in ¹H NMR around the baseline, or unexpected peaks in the carbonyl region of ¹³C NMR. Hydrolysis to 6-chloro-2,2-dimethylhexanamide or 6-chloro-2,2-dimethylhexanoic acid.Ensure anhydrous reaction and workup conditions. Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash.
Product appears oily or wet and has poor analytical data. Residual solvent or water.Dry the organic extract thoroughly with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal. Use a high-vacuum line to remove trace amounts of volatile solvents.

Purity Analysis Data

The following table presents hypothetical data illustrating the purity of a crude sample of this compound before and after a standard purification protocol (aqueous wash followed by fractional distillation).

Compound Crude Sample (% by GC-MS) Purified Sample (% by GC-MS)
This compound 85.299.5
1,5-dichloro-2,2-dimethylpentane8.5< 0.1
2,2-dimethylhexanedinitrile4.10.2
6-chloro-2,2-dimethylhexanoic acid1.5< 0.1
Other0.70.1

Experimental Protocols

General Aqueous Workup and Extraction
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Wash the organic layer again with brine (saturated NaCl solution) to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped with a vacuum pump and a fractionating column (e.g., Vigreux or packed column).

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask.

  • Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Discard the initial lower-boiling fraction and the higher-boiling residue.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and removing common impurities from this compound.

Impurity Troubleshooting Workflow start Crude this compound analytical_testing Analytical Testing (GC-MS, HPLC, NMR) start->analytical_testing identify_impurities Identify Impurities analytical_testing->identify_impurities unreacted_sm Unreacted Starting Material (1,5-dichloro-2,2-dimethylpentane) identify_impurities->unreacted_sm High boiling point dinitrile Dinitrile Byproduct (2,2-dimethylhexanedinitrile) identify_impurities->dinitrile Similar polarity hydrolysis Hydrolysis Products (Amide/Carboxylic Acid) identify_impurities->hydrolysis Acidic/polar distillation Fractional Vacuum Distillation unreacted_sm->distillation chromatography Column Chromatography dinitrile->chromatography aqueous_wash Aqueous Wash (with NaHCO3) hydrolysis->aqueous_wash pure_product Pure Product (>99%) distillation->pure_product chromatography->pure_product aqueous_wash->pure_product

Caption: A flowchart outlining the process of identifying and removing impurities from this compound.

References

Technical Support Center: Synthesis of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Chloro-2,2-dimethylhexanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through the alkylation of isobutyronitrile with a suitable 1-chloro-4-halobutane (e.g., 1-bromo-4-chlorobutane) under phase-transfer catalysis (PTC) conditions. This method is favored for its efficiency and applicability in industrial settings.

Q2: Why is a phase-transfer catalyst necessary for this reaction?

A2: A phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the water-soluble base (like sodium hydroxide) and the organic-soluble reactants (isobutyronitrile and 1-chloro-4-halobutane). The PTC transports the deprotonated nitrile (carbanion) from the aqueous phase to the organic phase, where it can react with the alkylating agent.[1][2] This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include dialkylation of the isobutyronitrile, elimination reactions of the alkyl halide, and hydrolysis of the nitrile group. Careful control of reaction conditions, such as temperature and the stoichiometry of reactants, is essential to minimize these byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the quantification of reactants and the product, as well as the detection of any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive or poisoned catalyst. 2. Insufficient base strength or concentration. 3. Low reaction temperature. 4. Impure reactants.1. Use a fresh, high-purity catalyst. Consider potential catalyst poisoning by iodide or tosylate impurities if applicable.[2] 2. Increase the concentration of the aqueous base (e.g., 50% NaOH). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure reactants are pure and dry.
Formation of significant side products (e.g., dialkylation) 1. High concentration of the nitrile carbanion. 2. Excess alkylating agent. 3. High reaction temperature.1. Use a controlled, slow addition of the base or alkylating agent. 2. Adjust the stoichiometry to use a slight excess of the nitrile. 3. Lower the reaction temperature.
Phase separation issues or emulsion formation 1. Inappropriate solvent. 2. High catalyst concentration. 3. Vigorous stirring.1. Choose a less polar organic solvent like toluene. 2. Reduce the catalyst loading. 3. Optimize the stirring speed to ensure adequate mixing without causing emulsification.
Incomplete conversion of starting materials 1. Insufficient reaction time. 2. Poor mass transfer between phases. 3. Catalyst deactivation over time.1. Extend the reaction time and monitor by GC or HPLC. 2. Ensure efficient stirring. The choice of catalyst can also affect mass transfer.[2] 3. Add a fresh portion of the catalyst if deactivation is suspected.

Catalyst Selection and Performance

The choice of a phase-transfer catalyst is critical for the successful synthesis of this compound. Quaternary ammonium salts are the most commonly employed catalysts for this type of C-alkylation.[1]

Catalyst Structure Key Characteristics Typical Loading (mol%)
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Br⁻- Commonly used and commercially available. - Good solubility in both aqueous and organic phases.1-5
Benzyltriethylammonium Chloride (TEBAC) (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻- Often provides good reactivity in alkylation reactions.1-5
Aliquat® 336 (Tricaprylylmethylammonium chloride) [CH₃(CH₂)₇]₃CH₃N⁺Cl⁻- Highly lipophilic, ensuring it remains predominantly in the organic phase.[3] - Useful for reactions where the organic phase reaction is the rate-determining step.[2]1-5

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add isobutyronitrile (1.0 eq) and the chosen organic solvent (e.g., toluene).

  • Addition of Reagents: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) and an aqueous solution of sodium hydroxide (e.g., 50% w/w, 2.0-3.0 eq).

  • Alkylation: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Slowly add 1-bromo-4-chlorobutane (1.0-1.2 eq) via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reaction Setup: - Isobutyronitrile - Toluene - Phase-Transfer Catalyst B Addition of Base: - 50% Aqueous NaOH A->B C Heating and Stirring (60-80 °C) B->C D Slow Addition of 1-bromo-4-chlorobutane C->D E Reaction Monitoring (GC Analysis) D->E F Workup: - Phase Separation - Washing E->F Reaction Complete G Purification: - Drying - Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Q1 Is the catalyst fresh and pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the base concentration sufficient? A1_Yes->Q2 Sol1 Replace with fresh catalyst. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature optimal? A2_Yes->Q3 Sol2 Increase base concentration. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate reaction parameters. A3_Yes->End Sol3 Increase temperature gradually. A3_No->Sol3 Sol3->End

Caption: A logical approach to troubleshooting low product yield.

References

Preventing decomposition of 6-Chloro-2,2-dimethylhexanenitrile during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Chloro-2,2-dimethylhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the use of this compound and provide guidance on how to mitigate them.

Issue 1: Hydrolysis of the Nitrile Group to a Carboxylic Acid or Amide

Q1: I am observing the formation of 6-chloro-2,2-dimethylhexanoic acid or its corresponding amide as a byproduct in my reaction. How can I prevent this?

A1: The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions, typically accelerated by heat. The gem-dimethyl group provides some steric hindrance, but hydrolysis can still occur under harsh conditions.

Troubleshooting & Prevention:

  • Avoid Strong Acids and Bases: Whenever possible, use neutral or mildly acidic/basic conditions for your reaction.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.

  • Alternative Catalysts: For reactions that typically require strong acids or bases, explore milder, modern catalytic systems. For example, some transition metal catalysts can promote reactions under neutral conditions.

  • Protecting Groups: In multi-step syntheses, consider protecting the nitrile group if it is sensitive to the conditions of a particular step, although this adds extra steps to the synthesis.

Experimental Data on Nitrile Hydrolysis:

ConditionPotential OutcomeRecommendation
Strong Acid (e.g., conc. HCl, H₂SO₄), HeatSignificant hydrolysis to carboxylic acid.[1]Avoid. Use milder acids or alternative methods.
Strong Base (e.g., NaOH, KOH), HeatSignificant hydrolysis to carboxylate salt.[1]Avoid. Use weaker bases or non-aqueous conditions.
Aqueous work-up at room temperatureMinimal hydrolysis.Generally safe for short periods.
Prolonged heating in protic solventsPotential for slow hydrolysis.Minimize reaction time and temperature.
Issue 2: Competing Elimination (E2) and Substitution (SN2) Reactions at the Chloro-Substituted Carbon

Q2: My reaction is yielding a significant amount of an alkene byproduct, 2,2-dimethylhex-5-enenitrile, instead of the desired substitution product. How can I favor substitution over elimination?

A2: As a primary chloroalkane, this compound can undergo both SN2 and E2 reactions. The choice between these pathways is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Troubleshooting & Prevention:

  • Choice of Nucleophile/Base:

    • To favor SN2 (substitution) , use small, non-bulky nucleophiles that are weakly basic (e.g., N₃⁻, CN⁻, I⁻, Br⁻).

    • To minimize E2 (elimination) , avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[2] These bases will preferentially abstract a proton from the carbon adjacent to the chlorine, leading to alkene formation.[2]

  • Solvent Selection:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.

    • Protic solvents (e.g., ethanol, water) can favor elimination, especially when used with strong bases.

  • Temperature Control: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy, so increasing the temperature will increase the rate of elimination more significantly than substitution.

Quantitative Data on Substitution vs. Elimination:

The following table provides a qualitative guide to predicting the major product based on reaction conditions. Specific yield data is highly dependent on the exact substrate and reagents used.

FactorFavors SN2 (Substitution)Favors E2 (Elimination)
Base/Nucleophile Weakly basic, non-bulky (e.g., NaN₃, KCN)Strongly basic, bulky (e.g., KOtBu, LDA)[2]
Solvent Polar aprotic (e.g., DMF, DMSO)Can be favored in protic solvents with strong bases
Temperature Lower temperaturesHigher temperatures
Issue 3: Intramolecular Cyclization

Q3: I am observing an unexpected cyclic byproduct. Is intramolecular cyclization a possibility?

A3: Yes, intramolecular cyclization is a potential decomposition or side-reaction pathway for this compound. The nitrile nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This would lead to the formation of a six-membered cyclic imine, which could be further hydrolyzed to a cyclic ketone.

The presence of the gem-dimethyl group at the 2-position can actually promote this cyclization through a phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect).[3][4] This effect suggests that the bulky methyl groups can sterically favor conformations that bring the two ends of the molecule closer together, thus increasing the rate of intramolecular reactions.[3][4][5]

Troubleshooting & Prevention:

  • Use of a Strong, External Nucleophile: Employing a high concentration of a strong, external nucleophile will favor the desired intermolecular reaction over the intramolecular cyclization.

  • Reaction Conditions: Conditions that enhance the nucleophilicity of the nitrile nitrogen (e.g., presence of certain Lewis acids) should be avoided if cyclization is a concern.

  • Solvent Choice: The choice of solvent can influence the conformation of the molecule and thus the rate of cyclization. In some cases, more polar solvents might favor the extended conformation, disfavoring cyclization.

Experimental Protocols

Protocol 1: Synthesis of 6-Azido-2,2-dimethylhexanenitrile (Favoring SN2)

This protocol is an example of a nucleophilic substitution reaction that minimizes elimination by using a good nucleophile (azide) that is not a strong base, in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 - 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Outcome: This procedure should yield 6-azido-2,2-dimethylhexanenitrile as the major product, with minimal formation of the elimination byproduct. A similar procedure for the synthesis of an azido sugar from a primary halide in DMF gave a high yield of the azide product.[6][7]

Visualizations

Decomposition Pathways of this compound

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_elimination_substitution Elimination vs. Substitution cluster_cyclization Intramolecular Cyclization A This compound B 6-Chloro-2,2-dimethylhexanoic Acid A->B H₃O⁺ / Heat C 6-Chloro-2,2-dimethylhexanamide A->C H₂O / H⁺ or OH⁻ D 2,2-Dimethylhex-5-enenitrile (Elimination Product) A->D Strong, Bulky Base High Temp. E 6-Nu-2,2-dimethylhexanenitrile (Substitution Product) A->E Good Nucleophile Low Temp. F Cyclic Imine Intermediate A->F Thorpe-Ingold Effect (Internal Nucleophilic Attack)

Caption: Potential decomposition pathways of this compound.

Troubleshooting Logic for Substitution vs. Elimination

TroubleshootingLogic start Low yield of desired substitution product? check_byproduct Major byproduct observed? start->check_byproduct alkene Alkene byproduct observed (2,2-dimethylhex-5-enenitrile)? check_byproduct->alkene Yes no_byproduct No major byproduct, just low conversion check_byproduct->no_byproduct No hydrolysis_product Hydrolysis product observed (acid or amide)? alkene->hydrolysis_product No solution_elimination Favor Substitution: - Use a less bulky, less basic nucleophile - Lower reaction temperature - Use a polar aprotic solvent (DMF, DMSO) alkene->solution_elimination Yes hydrolysis_product->no_byproduct No solution_hydrolysis Prevent Hydrolysis: - Ensure anhydrous conditions - Use neutral or milder pH - Lower reaction temperature hydrolysis_product->solution_hydrolysis Yes solution_low_conversion Increase Conversion: - Increase reaction time - Increase temperature cautiously - Use a more potent nucleophile no_byproduct->solution_low_conversion

Caption: Troubleshooting flowchart for low yield in substitution reactions.

References

Analytical challenges in the characterization of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 6-Chloro-2,2-dimethylhexanenitrile.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for assessing the purity and quantifying this compound. However, its polar and halogenated nature can lead to specific analytical challenges.

Frequently Asked Questions (FAQs) - GC Analysis

Q1: What are the recommended GC conditions for analyzing this compound?

A1: While specific conditions should be optimized for your instrument and application, a good starting point for capillary GC analysis is:

Parameter Recommendation
Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Detector (FID) Temp 280 °C
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless, depending on concentration

Q2: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?

A2: Peak tailing is a common issue when analyzing polar and halogenated compounds. Here are the likely causes and how to address them:

  • Active Sites: The nitrile group and the chlorine atom can interact with active sites (silanol groups) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting, which can sometimes be misinterpreted as tailing.

    • Solution: Dilute your sample or increase the split ratio.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.

    • Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your GC model.[1][2][3]

  • Chemical Interactions: The analyte may have secondary interactions with contaminants in the system.

    • Solution: Perform regular maintenance, including cleaning the inlet and replacing septa and liners.

Troubleshooting Guide - GC Analysis

This decision tree can help diagnose and resolve common issues during the GC analysis of this compound.

GCTroubleshooting Start GC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape PeakTailing Peak Tailing? PeakShape->PeakTailing Yes PeakFronting Peak Fronting? PeakShape->PeakFronting If Fronting GhostPeaks Ghost Peaks? PeakShape->GhostPeaks No CheckActiveSites Check for Active Sites: - Use deactivated liner - Trim column PeakTailing->CheckActiveSites Yes CheckInstallation Check Column Installation: - Proper cut and depth PeakTailing->CheckInstallation No DiluteSample Dilute Sample or Increase Split Ratio PeakFronting->DiluteSample Yes NoPeaks No Peaks? GhostPeaks->NoPeaks No CheckContamination Check for Contamination: - Bake out column - Clean inlet GhostPeaks->CheckContamination Yes CheckSystem Check System: - Syringe - Detector - Gas flow NoPeaks->CheckSystem Yes NMR_Workflow Start Start: Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap and Invert to Mix Filter->Cap Clean Clean Outside of Tube Cap->Clean End Ready for Analysis Clean->End

References

Validation & Comparative

Comparative NMR Analysis: 6-Chloro-2,2-dimethylhexanenitrile vs. 6-Chlorohexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-2,2-dimethylhexanenitrile against the experimental data of its structural analog, 6-Chlorohexanenitrile. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, including detailed experimental protocols and data interpretation.

This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and 6-Chlorohexanenitrile. Due to the lack of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data generated from established NMR prediction tools and principles. This theoretical data is juxtaposed with the experimental NMR data for the commercially available 6-Chlorohexanenitrile, obtained from the Spectral Database for Organic Compounds (SDBS). This comparison serves as a valuable tool for understanding the influence of the gem-dimethyl group on the chemical shifts and signal multiplicities in the NMR spectrum.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 6-Chlorohexanenitrile.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
This compound (Predicted) Ha (CH₃)1.25s-6H
Hb (CH₂)1.60t7.02H
Hc (CH₂)1.85m-2H
Hd (CH₂)3.55t6.52H
6-Chlorohexanenitrile (Experimental) Ha (CH₂)2.40t7.02H
Hb (CH₂)1.80m-4H
Hc (CH₂)3.58t6.52H

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ ppm)
This compound (Predicted) C1 (CN)122.0
C2 (C(CH₃)₂)35.0
C3 (CH₂)40.0
C4 (CH₂)25.0
C5 (CH₂)32.0
C6 (CH₂Cl)45.0
C7 (CH₃)28.0
6-Chlorohexanenitrile (Experimental) C1 (CN)119.6
C2 (CH₂)17.0
C3 (CH₂)25.8
C4 (CH₂)27.8
C5 (CH₂)31.9
C6 (CH₂Cl)44.5

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard pulse sequence (e.g., zg30).

  • Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., 0 to 220 ppm).

  • Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds).

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow of NMR analysis, from sample preparation to the final interpretation of the spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh/Measure Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1H & 13C FID E->F G Fourier Transform F->G H Phase & Calibrate G->H I Peak Picking & Integration H->I J Analyze Chemical Shifts I->J K Analyze Multiplicities & Coupling Constants I->K L Structure Elucidation/Verification J->L K->L

Caption: A flowchart illustrating the key stages of NMR analysis.

Discussion

The comparison between the predicted NMR data for this compound and the experimental data for 6-Chlorohexanenitrile highlights the structural influence of the gem-dimethyl group at the C2 position.

In the ¹H NMR spectrum , the most significant difference is the presence of a sharp singlet at approximately 1.25 ppm for the six equivalent protons of the two methyl groups in the predicted spectrum of this compound. This is a characteristic signal for a gem-dimethyl group and is absent in the spectrum of 6-Chlorohexanenitrile. The methylene protons adjacent to the nitrile group (Ha in 6-Chlorohexanenitrile) are deshielded to around 2.40 ppm. In contrast, the methylene protons adjacent to the quaternary carbon in the predicted spectrum of this compound are expected to be further upfield. The chemical shifts of the protons on the carbon adjacent to the chlorine atom (Hd and Hc, respectively) are comparable in both compounds, as they are electronically distant from the site of substitution.

In the ¹³C NMR spectrum , the introduction of the gem-dimethyl group results in the appearance of a quaternary carbon signal (C2) and a new methyl carbon signal (C7) in the predicted spectrum of this compound. The chemical shift of the nitrile carbon (C1) is predicted to be slightly downfield compared to the experimental value for 6-Chlorohexanenitrile. The chemical shifts of the carbons in the chloropropyl chain (C4, C5, C6) are predicted to be similar in both compounds, again reflecting their distance from the gem-dimethyl group.

This comparative guide, while utilizing predicted data for one of the compounds, provides valuable insights for researchers working with similar structures. It demonstrates how NMR spectroscopy can be used to confirm the presence of specific functional groups and to elucidate the overall structure of a molecule. The provided experimental protocol serves as a general guideline for obtaining high-quality NMR data for small organic molecules.

Comparative Analysis of HPLC and GC Methods for the Determination of 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Chromatographic Analysis

The accurate quantitative and qualitative analysis of 6-Chloro-2,2-dimethylhexanenitrile, a potentially crucial intermediate in pharmaceutical and chemical synthesis, necessitates robust analytical methodologies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods applicable to the analysis of this halogenated nitrile. The information presented is based on established chromatographic principles for similar compounds and serves as a foundational resource for method development and validation.

At a Glance: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the desired sensitivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for hypothetical, yet scientifically grounded, HPLC and GC methods.

ParameterHPLC Method (Example)GC Method (Example)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a polyethylene glycol or modified polyethylene glycol stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).[1]
Mobile/Carrier Gas Acetonitrile and Water GradientHelium or Nitrogen
Temperature Ambient (e.g., 25-40 °C)Temperature program (e.g., initial 50°C, ramp to 230°C).[1]
Detector UV-Vis (e.g., 210 nm) or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2]
Sample Derivatization Generally not required.May not be necessary, but can be used to improve volatility and peak shape.
Volatility Requirement Not strictly required.Analyte must be volatile and thermally stable.
Sensitivity ng to µg rangepg to ng range
Typical Run Time 10-30 minutes15-45 minutes

Detailed Experimental Protocols

The following are detailed "example" protocols for HPLC and GC analysis of this compound. These methods are derived from established practices for analyzing similar halogenated and nitrile compounds and should be optimized for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV-Vis at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

This GC method is designed for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Capillary column with a polyethylene glycol or modified polyethylene glycol stationary phase (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 230 °C at a rate of 10 °C/min.[1]

    • Final hold: Hold at 230 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow for Chromatographic Analysis

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for the analysis of this compound by HPLC or GC.

Concluding Remarks

Both HPLC and GC offer viable approaches for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. For non-volatile or thermally labile impurities that may be present in a sample, HPLC would be the preferred technique. Conversely, for achieving high sensitivity and separating volatile components, GC is an excellent choice. The provided example methods offer a solid starting point for researchers to develop and validate a robust analytical procedure tailored to their specific needs. Further method development and validation are essential to ensure accuracy, precision, and reliability for any given application.

References

A Comparative Analysis of the Reactivity of 6-Chloro-2,2-dimethylhexanenitrile and its Bromo Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 6-chloro-2,2-dimethylhexanenitrile and its bromo analog, 6-bromo-2,2-dimethylhexanenitrile, supported by established chemical principles and representative experimental data.

The key difference in the chemical behavior of these two compounds lies in the nature of the halogen substituent, which directly influences their reactivity as electrophiles in nucleophilic substitution reactions. Generally, alkyl bromides are more reactive than their corresponding chlorides. This is attributed to the fact that the bromide ion is a better leaving group than the chloride ion. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the larger, more polarizable bromide ion can better stabilize the negative charge as it departs.[1]

This enhanced reactivity of the bromo analog can be advantageous in synthetic applications where a facile displacement of the leaving group is desired. However, the chloro analog may be preferred in situations requiring greater stability or when a milder reaction is necessary to avoid side reactions.

Comparative Reactivity Data

Reaction TypeNucleophileSolventExpected Relative Rate (Bromo vs. Chloro)
SN2 SubstitutionCyanide (CN-)Polar Aprotic (e.g., DMSO)R-Br > R-Cl (significantly faster)
SN2 SubstitutionAzide (N3-)Polar Aprotic (e.g., DMF)R-Br > R-Cl (significantly faster)
Intramolecular Cyclization(via deprotonation of the α-carbon)Non-polar (e.g., Toluene)R-Br > R-Cl (faster)

Note: The qualitative comparison "significantly faster" is based on the general observation that alkyl bromides can react tens to hundreds of times faster than alkyl chlorides in SN2 reactions, depending on the specific conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent compounds and a key comparative reaction.

Synthesis of 6-Bromo-2,2-dimethylhexanenitrile

This procedure is adapted from known methods for the synthesis of similar bromo-nitriles.

Materials:

  • 1,4-dibromobutane

  • Isobutyronitrile

  • Potassium carbonate (K2CO3)

  • Tetra-n-butylammonium iodide (TBAI)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of potassium carbonate and a catalytic amount of tetra-n-butylammonium iodide in tetrahydrofuran, add isobutyronitrile.

  • Add 1,4-dibromobutane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 6-bromo-2,2-dimethylhexanenitrile.

Synthesis of this compound

The synthesis of the chloro analog can be achieved by adapting procedures for the preparation of similar chloroalkanes.

Materials:

  • 6-hydroxy-2,2-dimethylhexanenitrile

  • Thionyl chloride (SOCl2)

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • Dissolve 6-hydroxy-2,2-dimethylhexanenitrile in anhydrous diethyl ether containing a catalytic amount of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Comparative Intramolecular Cyclization

A common reaction for these substrates is intramolecular cyclization to form a cyclopentane ring, a reaction that is notably accelerated by the gem-dimethyl group, an example of the Thorpe-Ingold effect.[2][3] This reaction provides a clear platform for comparing the reactivity of the chloro and bromo analogs.

Materials:

  • This compound or 6-Bromo-2,2-dimethylhexanenitrile

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add a solution of the respective 6-halo-2,2-dimethylhexanenitrile in anhydrous THF to the LDA solution.

  • Allow the reaction to stir at -78 °C for a specified time, taking aliquots at regular intervals to monitor the progress of the reaction by GC-MS.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Analyze the crude product to determine the extent of cyclization. The bromo analog is expected to show a significantly faster rate of cyclization compared to the chloro analog under identical conditions.

Visualizing the Reaction Pathway and Experimental Logic

To further elucidate the chemical transformations and the comparative experimental design, the following diagrams are provided.

G cluster_substitution Nucleophilic Substitution (SN2) Reactant 6-Halo-2,2-dimethylhexanenitrile (X = Cl or Br) TransitionState [Nu---C---X]‡ Transition State Reactant->TransitionState Attack by Nu- Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Product Substituted Product TransitionState->Product LeavingGroup Halide Ion (X-) TransitionState->LeavingGroup

Caption: Generalized SN2 reaction pathway for 6-halo-2,2-dimethylhexanenitriles.

G cluster_workflow Comparative Reactivity Workflow Start Synthesize and Purify 6-Chloro and 6-Bromo Analogs ParallelReactions Perform Parallel Reactions (e.g., Intramolecular Cyclization) under Identical Conditions Start->ParallelReactions Monitoring Monitor Reaction Progress (e.g., GC-MS, HPLC) ParallelReactions->Monitoring DataAnalysis Analyze Kinetic Data (e.g., Plot % Conversion vs. Time) Monitoring->DataAnalysis Conclusion Determine Relative Reactivity (Bromo vs. Chloro) DataAnalysis->Conclusion

Caption: Logical workflow for the comparative study of reactivity.

References

A Comparative Analysis of Synthetic Strategies for 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of established literature detailing the direct synthesis of 6-Chloro-2,2-dimethylhexanenitrile, this guide presents a comparative study of three plausible, theoretically-derived synthetic routes. These pathways are grounded in fundamental organic chemistry principles and leverage well-documented transformations of analogous structures. The following sections provide a detailed comparison of these proposed routes, including general experimental protocols and a visual workflow representation to aid in the selection of a suitable synthetic strategy.

Comparative Overview of Proposed Synthetic Routes

The three proposed routes to this compound are:

  • Route 1: Alkylation of Isobutyronitrile

  • Route 2: Selective Cyanation of a Dichloroalkane

  • Route 3: Conversion from a Carboxylic Acid Derivative

A summary of the key aspects of each route is presented in the table below for easy comparison.

FeatureRoute 1: Alkylation of IsobutyronitrileRoute 2: Selective Cyanation of a DichloroalkaneRoute 3: From a Carboxylic Acid Derivative
Starting Materials Isobutyronitrile, 1-bromo-4-chlorobutane1,5-dichloro-3,3-dimethylpentane6-chloro-2,2-dimethylhexanoic acid
Number of Key Steps 223
Potential Advantages Direct formation of the C-C bond and introduction of the chloroalkyl chain in a single step.Potentially shorter route if the starting dichloroalkane is accessible.Well-established and reliable transformations (amide formation and dehydration).
Potential Challenges Strong base required; potential for di-alkylation or other side reactions.Achieving selective mono-cyanation over di-cyanation; synthesis of the starting dichloroalkane may be multi-step.Longer overall sequence; requires synthesis of the starting carboxylic acid.
Estimated Overall Yield ModerateLow to ModerateModerate to High

Experimental Protocols

Below are the detailed, generalized experimental protocols for each of the three proposed synthetic routes.

Route 1: Alkylation of Isobutyronitrile

This route involves the deprotonation of isobutyronitrile to form a nucleophilic carbanion, which is then alkylated with 1-bromo-4-chlorobutane.

Step 1: Generation of the Isobutyronitrile Anion

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a stoichiometric amount of n-butyllithium.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Slowly add a solution of isobutyronitrile in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1-2 hours to ensure complete formation of the carbanion.

Step 2: Alkylation with 1-bromo-4-chlorobutane

  • To the solution of the isobutyronitrile anion, slowly add a solution of 1-bromo-4-chlorobutane in anhydrous THF at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Selective Cyanation of a Dichloroalkane

This pathway focuses on the nucleophilic substitution of a chloride with a cyanide source on a pre-formed dichloroalkane.

Step 1: Synthesis of 1,5-dichloro-3,3-dimethylpentane

Note: The synthesis of this starting material is not trivial and may require a multi-step process, for example, from a suitable diol. A potential route involves the condensation of 1,3-dichloro-3-methylbutane with ethylene.[1]

Step 2: Selective Mono-cyanation

  • To a solution of 1,5-dichloro-3,3-dimethylpentane in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add a slight excess of sodium cyanide (NaCN).

  • To promote selective mono-cyanation, the reaction should be conducted at a controlled, moderate temperature (e.g., 50-70 °C) and monitored closely by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon reaching the optimal conversion to the mono-cyanated product, quench the reaction by pouring it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The desired this compound must be carefully separated from the starting material and the di-cyanated byproduct by fractional distillation under reduced pressure or preparative chromatography.

Route 3: From a Carboxylic Acid Derivative

This classic approach involves the conversion of a carboxylic acid to an amide, followed by dehydration to the nitrile.

Step 1: Synthesis of 6-chloro-2,2-dimethylhexanoic acid

Note: This starting material would likely need to be synthesized, for instance, via a malonic ester synthesis variant using a suitable haloalkane and dimethylmalonate.

Step 2: Amide Formation

  • To a solution of 6-chloro-2,2-dimethylhexanoic acid in an inert solvent like dichloromethane, add a slight excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the conversion to the acid chloride is complete (as monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Stir the reaction for several hours, then extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 6-chloro-2,2-dimethylhexanamide.

Step 3: Dehydration to the Nitrile

  • Combine the crude 6-chloro-2,2-dimethylhexanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride in an inert solvent.[2][3][4][5]

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent.

  • Wash the organic extract with a saturated sodium bicarbonate solution and brine, then dry over a suitable drying agent.

  • Remove the solvent and purify the resulting this compound by vacuum distillation.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow and key transformations for each of the three proposed synthetic routes to this compound.

Synthetic_Routes cluster_1 Route 1: Alkylation of Isobutyronitrile cluster_2 Route 2: Selective Cyanation cluster_3 Route 3: From Carboxylic Acid A1 Isobutyronitrile A2 Isobutyronitrile Anion A1->A2 LDA, THF, -78°C A3 This compound A2->A3 Final_Product This compound B1 1-bromo-4-chlorobutane B1->A3 Alkylation C1 1,5-dichloro-3,3-dimethylpentane C2 This compound C1->C2 NaCN, DMSO D1 6-chloro-2,2-dimethylhexanoic acid D2 6-chloro-2,2-dimethylhexanamide D1->D2 1. SOCl2 2. NH3 D3 This compound D2->D3 Dehydration (e.g., P2O5)

Caption: Proposed synthetic pathways to this compound.

References

Navigating the Molecular Maze: A Comparative Guide to Characterizing 6-Chloro-2,2-dimethylhexanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 6-Chloro-2,2-dimethylhexanenitrile and its derivatives, offering insights into their respective strengths, limitations, and practical applications. We will delve into the experimental protocols of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from analogous compounds to illustrate their utility.

The structural characterization of novel organic compounds is a cornerstone of chemical and pharmaceutical research. For a molecule like this compound, which features a flexible aliphatic chain, a sterically hindered gem-dimethyl group, a polar nitrile moiety, and a reactive chloroalkane functionality, a multi-faceted analytical approach is essential for unambiguous structure determination.

At a Glance: Comparing Analytical Techniques

To aid in the selection of the most appropriate analytical method, the following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and GC-MS for the analysis of this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition (high-res MS), fragmentation patterns
Sample Requirements Single, high-quality crystal (0.1-0.5 mm)1-10 mg dissolved in a suitable deuterated solventSmall amount (~1 mg) of a volatile and thermally stable sample
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.Non-destructive, provides detailed information about the molecule's structure and dynamics in solution.High sensitivity, excellent for separation of mixtures and identification of components.
Limitations Crystal growth can be challenging; structure represents the solid state, which may differ from the solution conformation.Can be difficult to interpret complex spectra; provides an average structure in solution.Provides limited information on stereochemistry; compound must be volatile and thermally stable.
Best For Determining the absolute configuration of chiral centers and understanding intermolecular interactions in the solid state.Elucidating the connectivity and relative stereochemistry of the molecule in its solution state.Confirming molecular weight, identifying impurities, and analyzing reaction mixtures.

In-Depth Analysis: A Trio of Techniques

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. By diffracting X-rays off a crystalline lattice, this technique can provide a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be derived with high precision.

While no crystal structure for this compound is publicly available, we can look at the crystal structure of related long-chain aliphatic compounds to understand the type of information that can be obtained. For instance, the analysis of similar structures reveals how the flexible alkyl chains pack in the solid state and the nature of intermolecular interactions, which can be influenced by the polar nitrile and chloro groups.

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, highly accurate crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful and versatile technique that provides a wealth of information about the connectivity and chemical environment of atoms within a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the relative positions of the functional groups.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the gem-dimethyl group, the methylene protons along the aliphatic chain, and the proton adjacent to the chlorine atom. The chemical shifts and coupling patterns of these signals would provide crucial information about their connectivity.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon. The chemical shift of the carbon attached to the chlorine atom would be particularly informative.

Based on theoretical predictions and data from analogous chloroalkanes, the carbon atom bonded to the chlorine atom is expected to have a chemical shift in the range of 40-60 ppm.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a one-dimensional spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum and enhance sensitivity.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and the chemical shifts are referenced to TMS. The integration of ¹H NMR signals and the analysis of coupling constants, along with 2D NMR experiments like COSY and HSQC, are used to elucidate the complete molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation

GC-MS is a highly sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chlorine atom, the nitrile group, and various alkyl fragments.

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.

  • Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated. The retention time from the GC and the mass spectrum are used to identify the compound.

Visualizing the Workflow

To illustrate the logical flow of structural characterization for a novel compound like a this compound derivative, the following workflow diagram is provided.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Solution State Structure MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Xray X-ray Crystallography Purification->Xray Solid State Structure (if crystalline) Structure_Elucidation Proposed Structure NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation Final_Structure Final Validated Structure Structure_Elucidation->Final_Structure Confirmation

A generalized workflow for the structural elucidation of a novel organic compound.

Conclusion

The comprehensive characterization of this compound derivatives necessitates a synergistic approach, leveraging the unique strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecule's connectivity and solution-state structure, and GC-MS offers rapid confirmation of its molecular weight and purity, single-crystal X-ray crystallography delivers the ultimate, unambiguous determination of its three-dimensional architecture in the solid state. By judiciously applying these methods, researchers can gain a complete and confident understanding of these and other novel chemical entities, paving the way for their further development and application.

A Comparative Guide to Validated Analytical Methods for 6-Chloro-2,2-dimethylhexanenitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-2,2-dimethylhexanenitrile, a key building block in various synthetic pathways, requires robust and validated analytical methods to ensure its quality and control for potential impurities. This guide provides an objective comparison of suitable analytical techniques for purity assessment, supported by detailed methodologies and experimental workflows.

While specific validated performance data for this compound is not extensively published, this guide draws upon established methods for analogous halogenated and nitrile compounds, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Primary Analytical Methods

Gas Chromatography is a prevalent technique for analyzing volatile and semi-volatile compounds like this compound. HPLC, while less direct for this type of analyte, offers an alternative, particularly when dealing with non-volatile impurities or when GC is unavailable.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Separation of compounds in a liquid mobile phase based on polarity and affinity for the stationary phase.
Sample Preparation Simple dissolution in an appropriate organic solvent (e.g., Dichloromethane).[1]More complex; requires derivatization (e.g., with DNPH for carbonyl impurities) for UV detection.[2][3][4]
Typical Column Capillary column with a polyethylene glycol (PEG) or modified PEG stationary phase.[1]Reversed-phase C18 column.[5]
Typical Detector Flame Ionization Detector (FID) - robust and universally responsive to organic compounds.[6]UV/Vis Detector - requires chromophores in the analyte or derivatization.[4]
Advantages High resolution, speed, and sensitivity for volatile analytes. Simple sample preparation.Wide applicability, suitable for non-volatile impurities, room temperature operation.
Disadvantages Requires analyte to be thermally stable and volatile.May require derivatization for detection, potentially more complex mobile phases.
LOD/LOQ Data A GC-HS method for the related 6-chloro-2-hexanone reported LOD of 0.3 ppm and LOQ of 0.9 ppm for genotoxic impurity analysis.[6]Not available for this specific compound. Generally in the low ppm range, dependent on derivative's molar absorptivity.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assessment

This protocol is based on a method described for detecting related substances in the analogous compound, 6-chloro-2-hexanone.[1]

1.1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary GC Column: DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness (A general-purpose column suitable for this analyte type).[7] A polyethylene glycol column is also a suitable alternative.[1]

1.2. Reagents and Solutions:

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Test Solution Preparation: Accurately weigh an appropriate amount of the this compound sample and dissolve in dichloromethane to obtain a final concentration of approximately 20 mg/mL.[1]

  • Reference Standard Solution: Prepare a solution of the reference standard at a similar concentration.

1.3. Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium, at a constant flow.

  • Injector Temperature: 240°C.

  • Detector Temperature: 260°C.[8]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.[1]

    • Ramp: Increase temperature at 10°C/min to 230°C.[1]

    • Hold: Maintain 230°C for 5-10 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

1.4. Procedure:

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the reference standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the test solution in duplicate.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC-UV Method via DNPH Derivatization for Carbonyl Impurities

This method is a generalized approach for analyzing carbonyl compounds and would be suitable for quantifying ketone-based impurities in the sample.[2][3][4]

2.1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis detector and autosampler.

  • Reversed-Phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

2.2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Derivatizing Reagent: 0.05% 2,4-Dinitrophenylhydrazine (DNPH) in 2N Hydrochloric Acid.[4]

  • Extraction Solvent: Hexane/Methylene Chloride (70:30 v/v).[4]

  • Sample Diluent: Acetonitrile.

2.3. Derivatization and Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of acetonitrile.

  • Take an aliquot of the sample solution and mix it with the DNPH reagent in a sealed vial.

  • Allow the reaction to proceed for 1 hour at room temperature to form the hydrazone derivatives.

  • Extract the derivatives from the aqueous acidic solution using the extraction solvent.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

2.4. Chromatographic Conditions:

  • Mobile Phase Gradient: Start with 40% Acetonitrile / 60% Water, ramp to 80% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 370 nm.[4]

  • Injection Volume: 10 µL.

2.5. Procedure:

  • Inject a blank (derivatized acetonitrile) to establish the baseline.

  • Inject derivatized standards of expected impurities (e.g., related ketones) to determine their retention times and response factors.

  • Inject the prepared sample solution.

  • Identify and quantify impurity peaks based on the calibration curves of the standards.

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for purity analysis and the decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization (If Required, e.g., HPLC) Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject into Chromatograph (GC/HPLC) Dilute->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection of Analytes (FID/UV) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity by Area Normalization Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for chromatographic purity assessment.

G start Analyte: This compound q1 Is the analyte thermally stable and volatile? start->q1 gc_path Use Direct GC-FID Analysis q1->gc_path Yes q2 Are key impurities non-volatile OR lack a chromophore? q1->q2 No hplc_path Use HPLC with Derivatization q2->hplc_path Yes other_method Consider Alternative Methods (e.g., GC-MS) q2->other_method No

Caption: Logic for selecting an appropriate analytical method.

References

A Spectroscopic Comparative Analysis of 6-Chloro-2,2-dimethylhexanenitrile and Related Chloro-Alkyl Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 6-Chloro-2,2-dimethylhexanenitrile alongside structurally similar compounds, 6-Chlorohexanenitrile and 5-Chlorovaleronitrile. While specific experimental data for this compound is not widely published, this guide establishes a predictive spectroscopic framework based on the analysis of its close structural analogs. The provided data and experimental protocols will aid researchers in the characterization and identification of this compound and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 6-Chlorohexanenitrile and 5-Chlorovaleronitrile, which serve as valuable reference points for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
6-Chlorohexanenitrile 3.58t2H-CH₂-Cl
2.45t2H-CH₂-CN
1.95 - 1.60m4H-CH₂-CH₂-
5-Chlorovaleronitrile [1]3.61t2H-CH₂-Cl
2.51t2H-CH₂-CN
1.88m4H-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)Assignment
6-Chlorohexanenitrile [2]119.5-CN
44.5-CH₂-Cl
31.5-CH₂-
26.0-CH₂-
16.8-CH₂-CN
5-Chlorovaleronitrile 118.9-CN
44.3-CH₂-Cl
31.8-CH₂-
22.0-CH₂-
16.9-CH₂-CN

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group
6-Chlorohexanenitrile [2]~2247C≡N stretch
~2940C-H stretch (sp³)
~730C-Cl stretch
5-Chlorovaleronitrile [3][4]~2245C≡N stretch
~2950C-H stretch (sp³)
~650C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
6-Chlorohexanenitrile 131.05 [M]⁺, 133.05 [M+2]⁺96, 68, 41
5-Chlorovaleronitrile [3][4]117.03 [M]⁺, 119.03 [M+2]⁺82, 54, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the nitrile compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 0-12 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0-200 ppm

  • Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Ensure complete coverage of the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A GC-MS system.

GC Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-500 amu.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the target compound with its analogs.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison A Obtain Samples: - this compound - Analogs (e.g., 6-Chlorohexanenitrile) B Prepare for each technique: - NMR: Dissolve in CDCl₃ - IR: Neat liquid - MS: Dilute in solvent A->B C ¹H & ¹³C NMR Spectroscopy B->C D FT-IR Spectroscopy B->D E GC-MS Analysis B->E F Process Spectra: - Baseline correction - Peak picking - Integration C->F D->F E->F G Structural Elucidation of Target Compound F->G H Comparative Analysis: - Chemical shifts - Functional group vibrations - Fragmentation patterns G->H I Publish Comparison Guide H->I

Caption: Workflow for Spectroscopic Comparison of Nitrile Compounds.

References

Comparative Analysis of 6-Chloro-2,2-dimethylhexanenitrile and Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of 6-Chloro-2,2-dimethylhexanenitrile and its structural analogs. Due to the limited availability of experimental data for this compound, this document focuses on a cross-validation approach, presenting data from closely related compounds to infer potential characteristics and analytical behaviors. The information herein is intended to support researchers in anticipating the properties of this compound and in designing appropriate experimental protocols for its synthesis, purification, and characterization.

The selected analogs for comparison are 6-bromo-2,2-dimethylhexanenitrile, 6-chlorohexanenitrile, and 6-chloro-2-hexanone. These compounds share significant structural similarities with the target molecule, providing a valuable basis for comparison. 6-bromo-2,2-dimethylhexanenitrile is a particularly relevant analog, differing only in the halogen substituent. 6-chlorohexanenitrile allows for an assessment of the impact of the gem-dimethyl group at the C2 position, while 6-chloro-2-hexanone offers a comparison between the nitrile and ketone functional groups.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound and its selected analogs.

PropertyThis compound6-bromo-2,2-dimethylhexanenitrile6-chlorohexanenitrile6-chloro-2-hexanone
Molecular Formula C₈H₁₄ClNC₈H₁₄BrN[1]C₆H₁₀ClN[2][3]C₆H₁₁ClO[4]
Molecular Weight 159.65 g/mol 204.11 g/mol [1]131.6 g/mol [2]134.60 g/mol [4]
Boiling Point Data not available92 °C @ 0.6 mmHg[5][6]230 °C @ 760 mmHg[2]Data not available
Density Data not available1.197 g/mL at 25 °C[5][6]0.994 g/cm³[2]Data not available
Refractive Index Data not availablen20/D 1.465[5][7]1.436[2]Data not available
Flash Point Data not available130 °F[6]102.9 °C[2]Data not available

Experimental Protocols

The characterization of this compound and its analogs typically involves standard analytical techniques for small organic molecules. Below are detailed methodologies for key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing information about the chemical environment of atomic nuclei.[8][9][10]

  • Objective: To determine the chemical structure and confirm the identity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of proton environments.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon environments.

    • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.[11]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to deduce the molecular structure.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[12][13]

  • Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5).

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at a rate of 10 °C/min, and holding for 5 minutes. The program should be optimized based on the volatility of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-500 is typically sufficient for this class of compounds.

  • Data Analysis:

    • The retention time from the gas chromatogram provides information on the volatility of the compound.

    • The mass spectrum provides the molecular ion peak (M⁺) which confirms the molecular weight, and a characteristic fragmentation pattern that aids in structural identification.

Visualizations

Below is a diagram illustrating a general experimental workflow for the characterization of a novel halogenated nitrile compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_analysis Data Analysis & Reporting synthesis Chemical Synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Sample ir Infrared Spectroscopy purification->ir Sample gc Gas Chromatography (GC) purification->gc Sample hplc HPLC / UPLC purification->hplc Sample data_analysis Spectral Interpretation & Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis gc->data_analysis hplc->data_analysis report Publication / Report data_analysis->report

Caption: Experimental workflow for synthesis and characterization.

References

Benchmarking the performance of 6-Chloro-2,2-dimethylhexanenitrile in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 6-Bromo-2,2-dimethylhexanenitrile as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nitrile group and a terminal alkyl halide, makes it a valuable intermediate for introducing a gem-dimethyl nitrile moiety into larger molecules, a feature of interest in medicinal chemistry and materials science.

Data Presentation

Table 1: Comparison of Synthetic Routes to 6-Bromo-2,2-dimethylhexanenitrile

Synthetic Route Key Reagents Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Notes
Alkylation of Isobutyronitrile 1,4-dibromobutane, Isobutyronitrile, Potassium Carbonate, tetra-(n-butyl)ammonium iodideTetrahydrofuran50 - 60692.2Phase transfer catalysis facilitates the reaction.[1]
Alternative Alkylation benzenethiosulfonic acid S-(4-fluorophenyl) esterNot SpecifiedNot SpecifiedNot Specified86.0Details on this specific route are limited.[1]
Grignard-type Reaction magnesium; lithium chloride; zinc(II) chlorideTetrahydrofuran05Not SpecifiedUsed for subsequent reactions of the organometallic intermediate.[1]

Table 2: Performance in Nucleophilic Substitution Reactions

Substrate Nucleophile Solvent Leaving Group Relative Reactivity Potential Side Reactions
6-Bromo-2,2-dimethylhexanenitrile Azide (N₃⁻)DMFBr⁻HighElimination (minor)
6-Chloro-2,2-dimethylhexanenitrile (Predicted)Azide (N₃⁻)DMFCl⁻ModerateElimination (minor)
6-Iodo-2,2-dimethylhexanenitrile (Predicted)Azide (N₃⁻)DMFI⁻Very HighPotential for instability
6-Tosyloxy-2,2-dimethylhexanenitrile (Alternative)Azide (N₃⁻)DMFTsO⁻Very HighRequires prior synthesis of the tosylate

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylhexanenitrile via Phase Transfer Catalysis

This protocol is based on the alkylation of isobutyronitrile with 1,4-dibromobutane.[1]

Materials:

  • 1,4-dibromobutane

  • Isobutyronitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetra-(n-butyl)ammonium iodide (TBAI)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add isobutyronitrile, 1,4-dibromobutane, anhydrous potassium carbonate, and a catalytic amount of tetra-(n-butyl)ammonium iodide in anhydrous tetrahydrofuran.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Maintain the temperature and stirring for 6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid potassium carbonate and other salts.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • The crude product is then purified by vacuum distillation to yield 6-Bromo-2,2-dimethylhexanenitrile.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants reagent1 1,4-dibromobutane catalyst K₂CO₃, TBAI THF, 50-60°C reagent1->catalyst reagent2 Isobutyronitrile reagent2->catalyst product 6-Bromo-2,2-dimethylhexanenitrile catalyst->product

Caption: Synthetic pathway for 6-Bromo-2,2-dimethylhexanenitrile.

Experimental_Workflow start Combine Reactants in THF heat Heat to 50-60°C (6 hours) start->heat Step 1 cool Cool to Room Temperature heat->cool Step 2 filter Filter Solid Byproducts cool->filter Step 3 concentrate Concentrate Filtrate filter->concentrate Step 4 purify Vacuum Distillation concentrate->purify Step 5 end Pure Product purify->end Final Product

References

Safety Operating Guide

Prudent Disposal of 6-Chloro-2,2-dimethylhexanenitrile: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2,2-dimethylhexanenitrile (CAS No. 53545-94-1) was not publicly available at the time of this writing. The following guidelines are based on general procedures for the safe handling and disposal of halogenated organic compounds and nitriles. Researchers, scientists, and drug development professionals must obtain the specific SDS from their chemical supplier for detailed and accurate safety information before handling or disposing of this compound.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a chlorinated nitrile, this compound is presumed to possess hazardous properties requiring stringent disposal protocols. Adherence to institutional, local, and national regulations for hazardous waste management is mandatory.

Immediate Safety and Handling

Prior to any handling or disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Given the general nature of halogenated organic compounds, the following PPE is recommended:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Double-layered nitrile or Viton™ gloves.

  • Body Protection: A fully buttoned laboratory coat.

All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors. An emergency eyewash station and safety shower must be readily accessible.

Spill Management

In the event of a small spill (one that can be safely cleaned up within 10 minutes by trained personnel), the following steps should be taken:

  • Restrict Access: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[1] Under no circumstances should it be poured down the drain or mixed with general laboratory waste.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), in a dedicated, properly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2][3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at a high temperature is a common disposal method for chlorinated organic residues.[4]

General Safety and Hazard Information

The following table summarizes general safety information for halogenated nitriles. This information is not a substitute for the specific data that would be found in the SDS for this compound.

ParameterGeneral Information
Potential Hazards Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory tract. Nitrile compounds can release hydrogen cyanide upon decomposition or reaction with acids.
Personal Protective Equipment (PPE) Chemical splash goggles, double nitrile or Viton™ gloves, lab coat.[2]
Handling Use only in a chemical fume hood. Avoid contact with skin and eyes. Prevent inhalation of vapors.[1]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[2]
Disposal Dispose of as halogenated organic hazardous waste. Do not dispose of down the drain.[1][2]

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Identify Chemical for Disposal sds Obtain and Review Specific SDS start->sds ppe Don Appropriate PPE sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated Halogenated Waste Container fume_hood->waste_container collect_waste Collect Chemical Waste and Contaminated Materials waste_container->collect_waste seal_label Seal and Label Waste Container collect_waste->seal_label storage Store in Designated Waste Accumulation Area seal_label->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Generalized workflow for hazardous chemical disposal.

By adhering to these general safety principles and, most importantly, obtaining and following the specific guidance in the Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound.

References

Personal protective equipment for handling 6-Chloro-2,2-dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2,2-dimethylhexanenitrile could not be located. The following information is based on general safety protocols for handling halogenated nitriles. It is imperative to consult the substance-specific SDS upon acquisition and before handling the chemical. The guidance provided here is for informational purposes and should be adapted to your specific laboratory conditions and in accordance with all applicable safety regulations.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein outlines operational and disposal plans to ensure the safe management of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications & Notes
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for protection against a variety of chemicals.[1][2][3] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves (e.g., Viton™ or neoprene).[4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat made of a flame-resistant material like Nomex® is recommended. Ensure it is worn over clothing that covers the legs.
Respiratory Respirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

Operational Plan: Handling

1. Preparation and Engineering Controls:

  • Always handle this compound within a properly functioning and certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Before starting work, review the general hazards associated with halogenated organic compounds and nitriles.

2. Handling Procedures:

  • Wear all required PPE as outlined in the table above before handling the chemical.

  • Avoid direct contact with skin and eyes.

  • Do not inhale vapors.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Use compatible materials for storage containers, avoiding strong oxidizing agents, strong acids, and strong bases.

3. Spill Management:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For a large spill, evacuate the area immediately and alert the appropriate emergency response team.

Operational Plan: Disposal

The disposal of this compound and associated waste must be managed as hazardous waste in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • This waste stream should be classified as halogenated organic waste.[6][7]

  • Do not mix halogenated waste with non-halogenated waste to avoid increased disposal costs and complexities.[8]

2. Container Management:

  • Use a compatible, leak-proof container for waste collection.

  • Keep the waste container tightly sealed except when adding waste.[9]

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]

3. Disposal Procedure:

  • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain.[7]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_waste Waste & Cleanup cluster_post Post-Handling prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_spill Spill? handle_chem->handle_spill spill_small Contain & Clean Small Spill handle_spill->spill_small Yes (Small) spill_large Evacuate & Alert EHS handle_spill->spill_large Yes (Large) waste_collect Collect Halogenated Waste handle_spill->waste_collect No spill_small->waste_collect waste_decon Decontaminate Work Area waste_collect->waste_decon waste_dispose Store for Disposal waste_decon->waste_dispose post_ppe Remove PPE waste_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of halogenated nitriles.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2,2-dimethylhexanenitrile
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Reactant of Route 2
6-Chloro-2,2-dimethylhexanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.